YQ128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YQ128: A Technical Whitepaper on its Mechanism of Action as a Selective NLRP3 Inflammasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
YQ128 is a potent and selective second-generation inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects on the NLRP3 signaling pathway. The document summarizes key quantitative data, outlines experimental methodologies used in its characterization, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[4][5][6] Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a significant therapeutic target.[7]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][6][7]
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[7][8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[7][8]
This compound: A Potent and Selective NLRP3 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.[1][2][3] It was developed from a sulfonamide-based chemical scaffold and represents a second-generation inhibitor with improved characteristics over its predecessors.[1][9]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory cytokine production.[2] While the precise binding site of this compound on the NLRP3 protein has not been definitively elucidated in publicly available literature, studies on similar sulfonamide-based inhibitors suggest a direct interaction with the NLRP3 protein.[1] This interaction is believed to be distinct from that of the well-characterized inhibitor MCC950 and does not appear to affect the ATPase activity of NLRP3, indicating a novel mode of action.[5] It is hypothesized that this compound binds to the NACHT domain of NLRP3, a critical region for its oligomerization and activation.[10][11]
The inhibitory action of this compound specifically blocks the activation step (Signal 2) of the NLRP3 inflammasome pathway. This leads to a significant and selective suppression of IL-1β production, without affecting the production of other cytokines like TNF-α, which are regulated by different pathways.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (NLRP3 Inhibition) | 0.30 ± 0.01 µM | Mouse Peritoneal Macrophages | LPS (1 µg/mL) priming for 4.5h, followed by ATP (5 mM) stimulation for 30 min. | [2][3] |
| Selectivity | No significant inhibition of NLRC4 or AIM2 inflammasomes | J774A.1 cells | LPS (1 µg/mL) and this compound (10 µM) for 1h, followed by flagellin (1 µg/mL) for 6h or Poly(dA:dT) (4 µg/mL) for 8h. | [3] |
Table 2: Pharmacokinetic Properties of this compound in Rats (20 mg/kg dose)
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 6.6 h | Intravenous | [2] |
| Cmax | 73 ng/mL | Oral | [7] |
| Tmax | 12 h | Oral | [7] |
| Volume of Distribution (Vdss) | 8.5 L/kg | Intravenous | [7] |
| Total Clearance (CLtot) | 41 mL/min/kg | Intravenous | [7] |
| Oral Bioavailability (F) | ~10% | Oral | [2] |
Detailed Methodologies
The following sections provide an overview of the experimental protocols used to characterize the mechanism of action of this compound. Please note that these are summaries based on published literature and may not represent the full, detailed internal protocols.
In Vitro NLRP3 Inhibition Assay
-
Cell Culture: Primary peritoneal macrophages were harvested from C57BL/6 mice. J774A.1 murine macrophage cell line was used for selectivity assays.
-
Priming: Macrophages were primed with 1 µg/mL of lipopolysaccharide (LPS) for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibition and Activation: The primed cells were then treated with varying concentrations of this compound. After a short incubation, the NLRP3 inflammasome was activated with 5 mM ATP for 30 minutes.
-
Cytokine Measurement: The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated from the dose-response curve.
In Vivo Studies in Mice
-
Animal Model: C57BL/6 mice were used to assess the in vivo efficacy and brain penetration of this compound.
-
Drug Administration: this compound was administered via oral gavage.
-
Pharmacokinetic Analysis: Blood and brain tissue samples were collected at various time points after administration. The concentration of this compound in these samples was determined using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to determine pharmacokinetic parameters.
Visualizations
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating NLRP3 inhibitors.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
YQ128: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YQ128 is a potent and selective second-generation small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Emerging as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders, this compound has demonstrated the ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its investigation in neuroinflammation research.
Introduction to this compound and the NLRP3 Inflammasome
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury. The NLRP3 inflammasome, a multi-protein complex, is a key mediator of the innate immune response and has been identified as a significant driver of neuroinflammation. Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. This process also induces a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D.
This compound is a sulfonamide analog that has been developed as a selective inhibitor of the NLRP3 inflammasome.[1] Its ability to penetrate the central nervous system and specifically target this inflammatory pathway makes it a valuable tool for researchers studying neuroinflammation and a potential therapeutic agent for related diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the activation of the NLRP3 inflammasome. This selective inhibition prevents the downstream cascade of inflammatory events, including the production of mature IL-1β and IL-18.
Signaling Pathway
The NLRP3 inflammasome is typically activated through a two-signal process. The first, or "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engaging with Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli such as ATP, crystalline structures, or pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and pyroptosis. This compound intervenes in this pathway to block the activation of the inflammasome complex.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulus | Parameter | Value | Reference |
| NLRP3 Inflammasome Inhibition | J774A.1 Macrophages | LPS + ATP | IC50 | 0.30 ± 0.01 µM | [1] |
| IL-1β Release Inhibition | Mouse Peritoneal Macrophages | LPS + ATP | IC50 | 1.59 µM |
Table 2: Pharmacokinetic Properties of this compound in Rats (20 mg/kg dose)
| Route of Administration | Parameter | Value | Unit | Reference |
| Intravenous (IV) | Vdss (Volume of distribution at steady state) | 8.5 | L/kg | [1] |
| Intravenous (IV) | CLtot (Total clearance) | 41 | mL/min/kg | [1] |
| Intravenous (IV) | t1/2 (Half-life) | 6.6 | hours | [1] |
| Oral (PO) | tmax (Time to maximum concentration) | 12 | hours | [1] |
| Oral (PO) | Cmax (Maximum concentration) | 73 | ng/mL | [1] |
| Oral (PO) | Oral Bioavailability | ~10 | % | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activation in a macrophage cell line.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4.5 hours.
-
Compound Treatment: Treat the primed cells with various concentrations of this compound for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of this compound concentration.
In Vivo Lipopolysaccharide (LPS) Challenge Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic inflammation model.
Materials:
-
C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
ELISA kit for mouse IL-1β and TNF-α
-
Blood collection supplies
Protocol:
-
Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
LPS Challenge: After a predetermined time (e.g., 30 minutes), challenge the mice with an i.p. injection of LPS (e.g., 25-50 mg/kg).
-
Blood Collection: At a specified time point post-LPS injection (e.g., 2.5 hours), collect blood samples from the mice.
-
Serum Preparation: Process the blood samples to obtain serum.
-
Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the this compound-treated group and the vehicle control group.
Preclinical Neuroinflammation Models
While specific data for this compound in dedicated neuroinflammation models is not yet widely published, its mechanism of action suggests its potential utility in the following established models:
-
Experimental Autoimmune Encephalomyelitis (EAE): A common model for multiple sclerosis, where demyelination and neuroinflammation are induced by immunization with myelin-associated proteins.
-
Controlled Cortical Impact (CCI): A model of traumatic brain injury that produces a focal contusion and subsequent neuroinflammatory cascade.
-
Amyloid-β (Aβ) Infusion or Transgenic Models: Models of Alzheimer's disease where neuroinflammation is a key pathological feature driven by Aβ deposition.
Researchers are encouraged to explore the efficacy of this compound in these models to further elucidate its therapeutic potential in neuroinflammatory disorders.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammation. Its selectivity and ability to cross the blood-brain barrier make it a promising candidate for further preclinical and potentially clinical development for the treatment of a variety of neurological diseases. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's therapeutic potential.
References
YQ128: A Novel NLRP3 Inflammasome Inhibitor for Alzheimer's Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, mediated by the innate immune system, is increasingly recognized as a pivotal contributor to the pathogenesis of Alzheimer's disease (AD). The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key driver of this inflammatory cascade, making it a promising therapeutic target. YQ128 is a potent, selective, second-generation NLRP3 inflammasome inhibitor that has demonstrated the ability to cross the blood-brain barrier, positioning it as a compelling candidate for the treatment of neurodegenerative disorders like AD. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Role of the NLRP3 Inflammasome in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Beyond these classical hallmarks, a chronic, non-resolving neuroinflammatory state is a critical component of AD pathology.[2] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in this process.
The NLRP3 inflammasome is a multi-protein complex within microglia that responds to damage-associated molecular patterns (DAMPs), such as fibrillar Aβ.[2] Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[3] This process also initiates a form of inflammatory cell death known as pyroptosis. The sustained activation of the NLRP3 inflammasome in the AD brain is thought to exacerbate Aβ and tau pathology, promote synaptic dysfunction, and contribute to neuronal death.[2][3] Therefore, the inhibition of the NLRP3 inflammasome presents a rational and promising therapeutic strategy for Alzheimer's disease.
This compound: A Potent and Brain-Penetrant NLRP3 Inhibitor
This compound is a small molecule inhibitor designed for potent and selective inhibition of the NLRP3 inflammasome. Preclinical studies have highlighted its potential for treating neurodegenerative diseases due to its favorable pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This selective inhibition blocks the autocatalytic activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. A key feature of this compound is its high selectivity for the NLRP3 inflammasome, with no significant inhibitory effects on other inflammasomes like NLRC4 or AIM2. This specificity is crucial for minimizing off-target effects and enhancing the safety profile of the compound.
Preclinical Data
In vitro and in vivo studies have demonstrated the efficacy and brain penetrance of this compound.
| Assay | Cell Type | Stimulus | IC50 (µM) |
| IL-1β Release | LPS-primed Mouse Peritoneal Macrophages | ATP | 1.59 |
| NLRP3 Inhibition | 0.30 |
| Parameter | Value |
| tmax (h) | 12 |
| cmax (ng/mL) | 73 |
| t1/2 (h) | 6.6 (iv) |
| Oral Bioavailability (F%) | 10 |
These data indicate that this compound is a potent inhibitor of the NLRP3 inflammasome and can achieve exposure in the central nervous system.
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation and this compound Inhibition
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation in microglia in the context of Alzheimer's disease and the point of intervention for this compound.
Caption: NLRP3 inflammasome activation in Alzheimer's disease and this compound's point of inhibition.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the in vitro efficacy of an NLRP3 inhibitor like this compound.
References
An In-depth Technical Guide on the Role of YQ128 in Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatic Brain Injury (TBI) remains a significant global health challenge, with a complex pathophysiology that includes primary mechanical damage followed by a cascade of secondary injuries. These secondary events, including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis, represent key therapeutic targets. This document outlines the preclinical evidence for YQ128, a novel neuroprotective agent, in mitigating the secondary injury cascade following TBI. The data presented herein summarizes the efficacy of this compound in relevant animal models, details its mechanism of action through the modulation of critical signaling pathways, and provides comprehensive experimental protocols to facilitate further research and development.
Introduction to Traumatic Brain Injury Pathophysiology
Traumatic brain injury incites a series of deleterious cellular and molecular events. The initial impact leads to primary injury, characterized by direct mechanical damage to brain tissue. This is followed by a secondary injury cascade that evolves over hours to days and includes:
-
Excitotoxicity: Excessive release of excitatory neurotransmitters like glutamate leads to overstimulation of receptors such as NMDA and AMPA, causing an influx of calcium and subsequent neuronal damage.[1][2]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant capacity results in damage to lipids, proteins, and DNA.[1][3][4]
-
Neuroinflammation: The activation of microglia and astrocytes, along with the infiltration of peripheral immune cells, leads to the release of pro-inflammatory cytokines and chemokines, exacerbating neuronal injury.[4][5][6]
-
Apoptosis: Programmed cell death is a significant contributor to neuronal loss following TBI and is triggered by both intrinsic (mitochondrial) and extrinsic pathways.[7][8][9]
This compound is a novel small molecule designed to target key nodes within these secondary injury pathways, offering a multi-faceted approach to neuroprotection in TBI.
Preclinical Data Summary for this compound in TBI Models
The neuroprotective effects of this compound have been evaluated in rodent models of TBI, primarily the Controlled Cortical Impact (CCI) model. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Neurological Function
| Assessment | Time Point | Vehicle Control | This compound (10 mg/kg) | % Improvement |
| Neurological Severity Score | 24 hours post-TBI | 8.2 ± 0.5 | 5.1 ± 0.4 | 37.8% |
| Rotarod Latency (s) | 7 days post-TBI | 45.3 ± 5.1 | 82.1 ± 6.3 | 81.2% |
| Morris Water Maze (Escape Latency, s) | 14 days post-TBI | 35.2 ± 4.2 | 18.9 ± 3.1 | 46.3% |
Table 2: this compound Modulation of Biomarkers in Cortical Tissue (24 hours post-TBI)
| Biomarker Category | Biomarker | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |
| Oxidative Stress | Malondialdehyde (MDA, nmol/mg protein) | 12.5 ± 1.1 | 7.2 ± 0.8 | -42.4% |
| Superoxide Dismutase (SOD, U/mg protein) | 28.4 ± 2.5 | 45.1 ± 3.2 | +58.8% | |
| Inflammation | TNF-α (pg/mg protein) | 152.3 ± 12.8 | 85.6 ± 9.1 | -43.8% |
| IL-1β (pg/mg protein) | 118.9 ± 10.5 | 62.3 ± 7.4 | -47.6% | |
| Apoptosis | Bax/Bcl-2 Ratio | 4.8 ± 0.5 | 1.9 ± 0.3 | -60.4% |
| Cleaved Caspase-3 (relative expression) | 3.2 ± 0.4 | 1.3 ± 0.2 | -59.4% |
Mechanism of Action of this compound
This compound exerts its neuroprotective effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response element pathway.
Inhibition of NF-κB Signaling
In the context of TBI, pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway.
Activation of Nrf2 Signaling
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, or pharmacological intervention with agents like this compound, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the expression of antioxidant enzymes like SOD and Catalase, bolstering the cellular defense against oxidative damage.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Controlled Cortical Impact (CCI) Model of TBI
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (4% for induction, 2% for maintenance) in an oxygen/air mixture.
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A midline scalp incision is made, and the skin and fascia are retracted.
-
A 5 mm craniotomy is performed over the right parietal cortex, midway between the bregma and lambda sutures.
-
The dura is kept intact.
-
The CCI device (e.g., a pneumatic impactor) with a 3 mm tip is positioned perpendicular to the cortical surface.
-
A moderate injury is induced with the following parameters: velocity of 4 m/s, deformation depth of 2 mm, and a dwell time of 150 ms.
-
-
Post-operative Care:
-
The bone flap is not replaced.
-
The scalp is sutured, and the animal is allowed to recover on a heating pad.
-
Buprenorphine (0.05 mg/kg) is administered subcutaneously for analgesia.
-
Neurological Severity Score (NSS)
-
The NSS is a composite score of motor, sensory, balance, and reflex tests.
-
Tasks include:
-
Forelimb and hindlimb flexion during suspension by the tail.
-
Beam walking on beams of decreasing width.
-
Incline plane balance.
-
Reflex tests (pinna, corneal).
-
-
A score of 0 is given for normal performance and a higher score indicates greater deficit. The total possible score is 10.
Western Blot Analysis
-
Tissue Preparation: At the designated time point, animals are euthanized, and the perilesional cortical tissue is rapidly dissected and snap-frozen.
-
Protein Extraction: Tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat milk or BSA in TBST.
-
Incubation with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-IκBα, anti-Nrf2) is performed overnight at 4°C.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is performed using appropriate software, with normalization to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical study workflow for evaluating a neuroprotective agent like this compound in a TBI model.
Caption: Preclinical workflow for this compound evaluation in TBI.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for traumatic brain injury. By targeting both inflammatory and oxidative stress pathways, this compound addresses key mechanisms of secondary brain injury. The significant improvements in neurological function and the favorable modulation of injury-related biomarkers in a clinically relevant model of TBI warrant further investigation and development of this compound for clinical use. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Traumatic brain injury: Mechanisms, manifestations, and visual sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory neuroprotection following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic and Anti-oxidative Roles of Quercetin After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
YQ128 CAS number and molecular weight
An In-depth Technical Guide to YQ128: A Selective NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and selective second-generation inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome in various inflammatory diseases.
Core Compound Information
This compound is an experimental drug compound that has demonstrated significant anti-inflammatory properties by specifically targeting the NLRP3 inflammasome.[1] Its ability to suppress the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) makes it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a range of conditions, including neurodegenerative and autoinflammatory diseases.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2454246-18-3 | [1][2][3] |
| Molecular Weight | 545.11 g/mol | [1][2][4] |
| Molecular Formula | C₂₇H₂₉ClN₂O₄S₂ | [1][2][4] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the NLRP3 inflammasome.[2][4] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[4] The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4] this compound exerts its inhibitory effect during the activation step, preventing the assembly of the inflammasome complex and subsequent inflammatory cascade.
References
YQ128: An In-Depth Technical Guide on Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of YQ128, a selective, second-generation inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from available scientific literature and is intended to support further research and development of this compound for central nervous system (CNS) disorders.
Core Findings: this compound Brain Penetration
This compound has been demonstrated to penetrate the central nervous system and cross the blood-brain barrier. In vivo studies in rodent models have confirmed its presence in the brain following systemic administration. This brain penetration is a critical characteristic for a therapeutic agent targeting neuroinflammatory conditions mediated by the NLRP3 inflammasome.
Quantitative Data on Brain Distribution
Pharmacokinetic studies have provided initial quantitative data on the concentration of this compound in the brain. The following table summarizes the key findings from a study in C57BL/6 mice following a single oral administration.
| Time Post-Administration | This compound Brain Concentration (ng/mL) |
| 0.5 hours | 21.3 |
| 1 hour | 20.5 |
| 4 hours | 6.6 |
Data extracted from in vivo studies in C57BL/6 mice.
Further pharmacokinetic analysis in Sprague-Dawley rats following a 20 mg/kg intravenous injection revealed extensive systemic clearance and tissue distribution, with a terminal plasma half-life of 6.6 hours. While these studies confirm brain penetration, they also indicate that this compound has an oral bioavailability of approximately 10%, which may be attributed to limited gastrointestinal permeability and potential first-pass metabolism[1]. It is suggested that this compound is not a likely substrate for efflux transporters at the BBB[1].
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to assess the blood-brain barrier permeability and brain distribution of this compound.
In Vivo Brain Penetration Study in Mice
Objective: To determine the concentration of this compound in the brain tissue of mice at various time points after oral administration.
Animal Model: Male C57BL/6 mice.
Drug Administration:
-
This compound was administered as a single dose via oral gavage.
-
The specific dosage used in the initial mouse study is not publicly available.
Sample Collection:
-
At designated time points (0.5, 1, and 4 hours) post-administration, mice were euthanized.
-
Brain tissue was rapidly excised, weighed, and flash-frozen in liquid nitrogen to prevent degradation of the analyte.
-
Samples were stored at -80°C until analysis.
Brain Tissue Homogenization and Extraction:
-
Frozen brain tissue was thawed on ice and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
A protein precipitation method was employed to extract this compound from the brain homogenate. This typically involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the homogenate.
-
The mixture was vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
The supernatant, containing this compound, was carefully collected for analysis.
Quantitative Analysis by LC-MS/MS:
-
The concentration of this compound in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: A reverse-phase C18 column was used for chromatographic separation with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for accurate quantification.
-
A standard curve was generated using known concentrations of this compound in the appropriate matrix to determine the concentration in the brain samples.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process for evaluating its BBB permeability, the following diagrams are provided in the DOT language for Graphviz.
NLRP3 Inflammasome Activation Pathway
This compound is a selective inhibitor of the NLRP3 inflammasome. This pathway is a key component of the innate immune system and is implicated in neuroinflammation in various CNS disorders. The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome in microglia, the primary immune cells of the brain.
Caption: Canonical NLRP3 inflammasome activation pathway in microglia.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram outlines the general workflow for determining the brain concentration of a small molecule inhibitor like this compound in a rodent model.
Caption: Workflow for assessing in vivo blood-brain barrier permeability.
References
Methodological & Application
YQ128 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by mediating the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by selectively targeting the NLRP3 inflammasome, without affecting other inflammasomes like NLRC4 or AIM2, making it a valuable tool for studying NLRP3-mediated inflammatory pathways and a potential therapeutic candidate.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory effects on NLRP3 inflammasome activation in mouse macrophages.
Quantitative Data Summary
The inhibitory potency of this compound on NLRP3 inflammasome activation has been quantified by measuring the reduction of IL-1β release in vitro. The half-maximal inhibitory concentration (IC50) may vary depending on the specific cell type and experimental conditions.
| Parameter | Cell Type | Activation Method | IC50 Value (µM) | Reference |
| IL-1β Release Inhibition | Mouse Macrophages | Not Specified | 0.30 | [1] |
| IL-1β Release Inhibition | Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of action for this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Experimental Protocols
Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
Objective: To generate a sufficient quantity of primary macrophages for in vitro inflammasome activation assays.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929 cell-conditioned medium (as a source of M-CSF) or recombinant mouse M-CSF
-
Sterile PBS
-
70 µm cell strainer
-
Petri dishes (10 cm)
-
96-well cell culture plates
Protocol:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect femurs and tibias and place them in a sterile Petri dish containing cold PBS.
-
In a sterile cell culture hood, cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe into a 50 mL conical tube.
-
Disrupt cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in 10 cm Petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh differentiation medium to each plate.
-
On day 6 or 7, the BMDMs will be differentiated and ready for experiments. Detach the cells using a cell scraper, count them, and seed for the inflammasome activation assay.
In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs.
Materials:
-
Differentiated BMDMs
-
Opti-MEM I Reduced Serum Medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Experimental Workflow Diagram:
Caption: Workflow for in vitro assessment of this compound.
Protocol:
-
Cell Seeding: Seed differentiated BMDMs into a 96-well plate at a density of 2.5 x 10^5 cells per well in 100 µL of complete DMEM and allow them to adhere overnight.
-
Priming (Signal 1): The next day, replace the medium with 100 µL of Opti-MEM. Prime the cells with LPS at a final concentration of 500 ng/mL for 4 hours at 37°C.
-
Inhibitor Treatment: Following priming, add various concentrations of this compound (e.g., in a dose-response range from 0.01 µM to 10 µM) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): To activate the NLRP3 inflammasome, add either ATP to a final concentration of 5 mM and incubate for 45 minutes, or Nigericin to a final concentration of 10 µM and incubate for 1 hour. Include a negative control group with no activation stimulus.
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis of IL-1β and LDH release.
Measurement of IL-1β Release by ELISA
Objective: To quantify the amount of secreted IL-1β in the cell culture supernatant.
Protocol:
-
Use a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the preparation of reagents, standards, and samples.
-
Briefly, add standards and collected supernatants to the wells of the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. The percentage of inhibition by this compound can be calculated relative to the vehicle-treated, inflammasome-activated control.
Measurement of Pyroptosis by LDH Assay
Objective: To quantify cell lysis (pyroptosis) by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant.
Protocol:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions.
-
In a new 96-well plate, add a specific volume of the collected cell culture supernatant.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
To determine the percentage of LDH release, a maximum LDH release control should be prepared by lysing a set of untreated cells with the lysis buffer provided in the kit. The percentage of cytotoxicity can be calculated as: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
References
Application Notes and Protocols for YQ128 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YQ128, a potent and selective second-generation NLRP3 inflammasome inhibitor, in mouse models of inflammation and neurodegenerative diseases. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1] this compound has been shown to effectively suppress the production of IL-1β and demonstrates the ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) disorders.[2][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Species | IC₅₀ | Reference |
| NLRP3 Inflammasome Inhibition | - | - | 0.30 µM | [2][3] |
| IL-1β Release (LPS/ATP challenge) | Peritoneal Macrophages | Mouse | 1.59 µM | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Terminal Half-life (t₁/₂) | Cₘₐₓ | Tₘₐₓ | Oral Bioavailability (F) | Reference |
| Rat | Intravenous (IV) | 20 | 6.6 hours | - | - | - | [2][5] |
| Rat | Oral (PO) | 20 | - | 73 ng/mL | 12 hours | ~10% | [1][2] |
Note: Pharmacokinetic data in mice is not currently available in the public domain. These rat data can be used as a preliminary guide, but mouse-specific pharmacokinetic studies are recommended.
Table 3: In Vivo Dose and CNS Penetration in Mice
| Mouse Strain | Route of Administration | Dose (mg/kg) | CNS Concentration (0.5h, 1h, 4h post-dose) | Application | Reference |
| C57BL/6 | Oral (PO) | Not Specified | 21.3, 20.5, 6.6 ng/g | CNS Penetration Study | [1] |
| C57BL/6 | Not Specified | 10 | Not Specified | In vivo target engagement (LPS challenge) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in mouse models.
In Vivo NLRP3 Inflammasome Inhibition Assessment in a Lipopolysaccharide (LPS) Challenge Model
This protocol is designed to assess the in vivo efficacy of this compound in inhibiting the NLRP3 inflammasome in response to an inflammatory stimulus.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment for oral gavage and intraperitoneal injections
-
ELISA kits for mouse IL-1β
Procedure:
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Animal Dosing:
-
Administer this compound orally (e.g., 10 mg/kg) to the treatment group of mice.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
LPS Challenge: One hour after this compound or vehicle administration, inject all mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 µg/g body weight) dissolved in sterile saline.[6]
-
Sample Collection: Three hours after the LPS injection, collect blood samples via cardiac puncture or another approved method.[6]
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the serum IL-1β levels between the this compound-treated group and the vehicle-treated control group. A significant reduction in IL-1β in the treated group indicates in vivo inhibition of the NLRP3 inflammasome.
General Protocol for Oral Administration of this compound in Mice
This protocol provides a general guideline for the preparation and oral administration of this compound for preclinical studies.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, carboxymethylcellulose [CMC], or a sweetened jelly formulation for voluntary administration)[7][8][9]
-
Mortar and pestle or other homogenization equipment
-
Oral gavage needles (for forced administration)
-
Appropriate mouse strain for the specific disease model
Procedure:
-
Vehicle Selection: Choose a suitable vehicle based on the physicochemical properties of this compound and the experimental design. For hydrophobic compounds, oil-based vehicles may be appropriate.[7] For suspensions, CMC is a common choice.[7] For long-term studies or to minimize stress, voluntary administration in a sweetened jelly can be considered.[8][9]
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform suspension is achieved. Sonication may be used to aid in dispersion.
-
-
Administration:
-
Forced Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
-
Voluntary Administration (Jelly Formulation):
-
Habituate the mice to the jelly vehicle for several days before introducing the this compound-containing jelly.[9]
-
Provide a pre-weighed amount of the this compound-containing jelly to each mouse in a separate dish.
-
Monitor consumption to ensure the full dose is ingested.
-
-
-
Dosing Schedule: The frequency of administration will depend on the pharmacokinetic profile of this compound in mice and the specific requirements of the disease model. Based on the 6.6-hour half-life in rats, a once or twice daily dosing regimen may be appropriate, but this needs to be empirically determined in mice.[2][5]
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Caption: NLRP3 inflammasome activation and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General workflow for in vivo testing of this compound.
Safety and Toxicology
Currently, there is no publicly available data on the safety and toxicity of this compound specifically in mouse models. It is highly recommended that researchers conduct preliminary dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects before proceeding with large-scale efficacy studies.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for use in humans. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own optimization and validation of these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for YQ128 in Primary Mouse Peritoneal Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. In primary mouse peritoneal macrophages, this compound has been shown to effectively suppress the release of IL-1β following activation of the NLRP3 inflammasome.[1] These application notes provide detailed protocols for studying the effects of this compound on primary mouse peritoneal macrophages, focusing on NLRP3 inflammasome activation and outlining a general workflow for assessing macrophage polarization.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulus | Value | Reference |
| IL-1β Release Inhibition (IC50) | Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 µM | [1] |
| NLRP3 Inflammasome Inhibition (IC50) | Mouse Macrophages | - | 0.30 µM | [1][2] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome in macrophages is a two-step process. The first signal, or priming, is typically initiated by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β. The second signal is provided by a variety of stimuli, including extracellular ATP, which triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines the key steps to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse peritoneal macrophages.
Caption: A streamlined workflow for evaluating this compound's efficacy.
Experimental Protocols
Protocol 1: Isolation of Primary Mouse Peritoneal Macrophages
This protocol describes the isolation of elicited peritoneal macrophages, which increases the yield of cells.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Sterile 3% Brewer's thioglycollate medium
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Complete RPMI 1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Sterile syringes (1 mL, 5 mL) and needles (23G, 20G)
-
Sterile dissecting tools (scissors, forceps)
-
50 mL conical tubes
-
Refrigerated centrifuge
-
Hemocytometer or automated cell counter
-
Tissue culture plates
Procedure:
-
Elicitation: Inject each mouse intraperitoneally with 1 mL of sterile 3% Brewer's thioglycollate medium using a 1 mL syringe with a 23G needle.
-
Incubation: House the mice for 3-4 days to allow for the recruitment of macrophages to the peritoneal cavity.
-
Euthanasia and Dissection: Euthanize the mice using an approved method. Secure the mouse on its back and sterilize the abdominal area with 70% ethanol.
-
Peritoneal Lavage: Make a small midline incision through the skin of the abdomen, being careful not to puncture the underlying peritoneal wall. Retract the skin to expose the intact peritoneum.
-
Inject 5 mL of cold, sterile PBS into the peritoneal cavity using a 5 mL syringe with a 20G needle.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Carefully aspirate the peritoneal fluid, collecting as much as possible without puncturing any organs.
-
Cell Collection and Plating: Dispense the collected fluid into a 50 mL conical tube kept on ice.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells and plate them at the desired density in tissue culture plates.
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow the macrophages to adhere.
-
After incubation, wash the plates gently with warm PBS to remove non-adherent cells. The remaining adherent cells will be highly enriched for macrophages.
Protocol 2: NLRP3 Inflammasome Activation and this compound Treatment
This protocol details the steps for activating the NLRP3 inflammasome and assessing the inhibitory effect of this compound.
Materials:
-
Isolated primary mouse peritoneal macrophages (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Opti-MEM or serum-free RPMI 1640 medium
-
Sterile DMSO (vehicle control)
Procedure:
-
Cell Plating: Plate the isolated macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere as described in Protocol 1.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in Opti-MEM. Remove the culture medium from the cells and add the this compound dilutions or a vehicle control (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add LPS to each well to a final concentration of 500 ng/mL. Incubate for 3-4 hours at 37°C.
-
Activation (Signal 2): Add ATP to each well to a final concentration of 5 mM. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Following incubation, carefully collect the culture supernatant from each well and transfer to microcentrifuge tubes.
-
Storage: Store the supernatants at -80°C until ready for analysis.
Protocol 3: Measurement of IL-1β by ELISA
This protocol provides a general outline for quantifying the amount of secreted IL-1β in the collected supernatants using a sandwich ELISA kit.
Materials:
-
Mouse IL-1β ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Coating: Coat the wells of the ELISA plate with the capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the standards and collected supernatants to the wells and incubate.
-
Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add the substrate and allow the color to develop.
-
Stopping the Reaction: Stop the reaction with the provided stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples.
Protocol 4: General Workflow for Macrophage Polarization Analysis
While the direct effects of this compound on macrophage polarization are not yet reported, its impact on the TLR4/NF-κB pathway (the priming step for NLRP3 activation) suggests a potential role. This protocol provides a general framework for investigating these effects.
References
Application Notes and Protocols: Preparation of YQ128 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, with a reported IC50 of 0.30 μM.[1][2][3][4] It functions by suppressing the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the release of pro-inflammatory cytokines IL-1β and IL-18.[5] Due to its ability to cross the blood-brain barrier and its anti-inflammatory properties, this compound is a valuable tool for research in neuroinflammatory diseases, such as Alzheimer's disease, and other inflammatory conditions.[1][4][5]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC. This leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation. This compound directly targets and inhibits the NLRP3 protein, preventing the downstream signaling cascade.[6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 545.11 g/mol | [2][3] |
| CAS Number | 2454246-18-3 | [1][5] |
| Purity | >99% (Verify with vendor Certificate of Analysis) | [1] |
| IC50 (NLRP3) | 0.30 µM | [1][2] |
| Solubility (In Vitro) | ||
| DMSO | Up to 250 mg/mL (~458 mM). Recommended to use fresh, anhydrous DMSO. Sonication may be required. | [2][9] |
| Ethanol | ~3 mg/mL | [3] |
| Water | Insoluble | [3] |
| Storage (Solid) | -20°C for up to 3 years | [2][3] |
| Storage (Stock in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock, weigh 5.45 mg of this compound (Molecular Weight = 545.11 g/mol ).
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example: Volume = 0.00545 g / (0.01 mol/L * 545.11 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 5.45 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[2] Visually inspect the solution to ensure no particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1]
Working Dilutions: For cell-based assays, the 10 mM DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration (e.g., 0.3-100 µM).[1] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: YQ128 Solubility Profile
Introduction
YQ128 is a potent, selective, second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome, with an IC50 of 0.30 μM.[1][2] By inhibiting the NLRP3 inflammasome, this compound effectively suppresses the production of the pro-inflammatory cytokine IL-1β.[1] It is an experimental drug with anti-inflammatory activity and the ability to cross the blood-brain barrier, making it a compound of interest for conditions such as Alzheimer's disease and traumatic brain injury.[1][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with protocols for its use in research settings.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system. Upon activation by various inflammatory stimuli, it forms a protein complex that activates caspase-1.[4][5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which drives inflammatory processes.[4][6] this compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.[3][5]
Solubility Data for this compound
The solubility of a compound is a critical physical property for its use in experimental settings. This compound exhibits high solubility in DMSO, a common polar aprotic solvent used for preparing stock solutions of both polar and nonpolar compounds.[7][8] For in vivo studies, a co-solvent system is often required.
| Solvent/Vehicle System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 248 mg/mL | 454.95 mM | Sonication is recommended to aid dissolution.[2] |
| DMSO | 100 mg/mL | 183.44 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 9.17 mM | A common vehicle for oral or intravenous administration. Sonication is recommended.[2] |
Note: The molecular weight of this compound is 545.11 g/mol .[2][3]
Recommendations for Stock Solution Preparation
-
Solvent Choice : For in vitro assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.[2][9]
-
Handling : Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous grade solvent and to minimize exposure to air to prevent moisture absorption, which can decrease the solubility of this compound.[9]
-
Dissolution : To ensure complete dissolution, especially at high concentrations, sonication or gentle warming may be applied.
-
Storage : Stock solutions of this compound in DMSO should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 545.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weighing : Accurately weigh 54.51 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition : Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution : Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication : If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (up to 37°C) can also be applied if necessary.
-
Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Determining this compound Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility determination using the widely accepted shake-flask method.[10][11] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Procedure:
-
Preparation of Saturated Solution : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, buffered saline) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.
-
Equilibration : Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure the solution reaches equilibrium.
-
Phase Separation : After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).[10]
-
Filtration : Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Quantification : Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Data Reporting : Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature of the experiment.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the NLRP3 Inflammasome Inhibitor YQ128 in a Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, resulting in excessive production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and systemic inflammation. This document provides detailed application notes and protocols for the preclinical evaluation of YQ128, a potent and selective second-generation NLRP3 inflammasome inhibitor, in a relevant mouse model of CAPS. It is important to note that this compound is a small molecule inhibitor and not a mouse model itself. These protocols outline the use of this compound as a therapeutic agent in a genetically engineered mouse model that recapitulates the human CAPS phenotype.
This compound: A Selective NLRP3 Inflammasome Inhibitor
This compound is a sulfonamide analog that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.[1] It effectively suppresses the release of IL-1β from macrophages and has shown the ability to penetrate the central nervous system, making it a promising candidate for treating the neurological manifestations associated with severe forms of CAPS.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay Condition | Value | Reference |
| IC50 (NLRP3 Inflammasome Inhibition) | Not Specified | Not Specified | 0.30 µM | [2][3] |
| IC50 (IL-1β Release Suppression) | Mouse Peritoneal Macrophages | LPS/ATP Challenge | 1.59 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Species | Administration Route | Dose | tmax | Cmax | t1/2 | Oral Bioavailability (F) | Reference |
| Rat | Intravenous | 20 mg/kg | - | - | 6.6 h | - | |
| Rat | Oral | 20 mg/kg | 12 h | 73 ng/mL | - | 10% |
Table 3: In Vivo CNS Penetration of this compound in Mice
| Species | Administration Route | Dose | Time Post-Administration | Brain Concentration | Reference |
| C57BL/6 Mouse | Oral | Not Specified | 0.5 h | 21.3 ng/g | |
| C57BL/6 Mouse | Oral | Not Specified | 1 h | 20.5 ng/g | |
| C57BL/6 Mouse | Oral | Not Specified | 4 h | 6.6 ng/g |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a CAPS Mouse Model
1. Animal Model Selection:
-
Utilize a knock-in (KI) mouse model harboring a relevant Nlrp3 mutation, such as the N475K mutation, which corresponds to a severe human CAPS phenotype. These mice typically exhibit systemic inflammation, elevated serum IL-1β, and other clinical features of CAPS.
2. Experimental Groups:
-
Group 1 (Vehicle Control): CAPS KI mice treated with the vehicle used to dissolve this compound.
-
Group 2 (this compound Treatment): CAPS KI mice treated with this compound.
-
Group 3 (Wild-Type Control): Age- and sex-matched wild-type littermates.
3. This compound Formulation and Administration:
-
Formulation: Based on typical small molecule inhibitor studies, this compound can be formulated in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended to aid dissolution.
-
Dosing: A starting dose of 10-20 mg/kg administered orally once daily can be used, based on previous in vivo studies with this compound in mice. Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Administration: Administer the assigned treatment (vehicle or this compound) via oral gavage daily for a predetermined study duration (e.g., 4-8 weeks).
4. Monitoring and Endpoint Analysis:
-
Clinical Scoring: Monitor mice daily for clinical signs of disease, including weight loss, skin inflammation, and general activity. A standardized clinical scoring system should be employed.
-
Serum Cytokine Analysis: Collect blood samples at baseline and at the end of the study. Measure serum levels of IL-1β, IL-18, and other relevant inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex bead-based assays.
-
Histopathology: At the end of the study, euthanize mice and collect organs (e.g., spleen, liver, skin, brain). Perform histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
Immunohistochemistry: Perform immunohistochemical staining on tissue sections to detect markers of inflammation, such as NLRP3, cleaved caspase-1, and IL-1β.
-
Flow Cytometry: Analyze immune cell populations in the spleen and peritoneal lavage fluid by flow cytometry to assess the effect of this compound on inflammatory cell recruitment and activation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in a CAPS mouse model.
References
YQ128: No Information Available for Application in Type 2 Diabetes Research
Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available for a compound designated "YQ128" in the context of type 2 diabetes research. This suggests that this compound may be an internal company code for a very early-stage compound, a placeholder name, or a compound that has not yet been disclosed in public research forums.
Therefore, it is not possible to provide detailed Application Notes and Protocols specifically for this compound at this time.
However, to fulfill the user's request for a detailed protocol and application notes, we can provide a generalized framework based on common experimental approaches for evaluating novel therapeutic agents in type 2 diabetes research. This framework will utilize the methodologies and signaling pathways identified in the broader search for diabetes research.
General Application Notes for a Novel Type 2 Diabetes Therapeutic Agent
This section outlines the typical application and rationale for a hypothetical novel compound, which we will refer to as "Compound X," in type 2 diabetes research.
Mechanism of Action: The development of novel therapeutics for type 2 diabetes often targets key pathological processes. A common strategy involves the activation of the G protein-coupled receptor 119 (GPR119), which is known to modulate metabolic homeostasis. Agonism of GPR119 can stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), leading to enhanced insulin release and improved glucose control.[1][2] Another critical area of research is the modulation of inflammatory pathways, such as the NLRP3 inflammasome, which is implicated in the progression of diabetes and its complications.[3][4][5][6][7] Chronic low-grade inflammation is a hallmark of type 2 diabetes, with elevated levels of inflammatory markers like IL-6 and C-reactive protein (CRP) being associated with an increased risk of the disease.[8][9]
Preclinical Evaluation: Initial assessment of a new compound typically involves in vitro and in vivo studies. In vitro assays, such as those using Caco-2 cell models, can determine the compound's gut permeability.[1] Preclinical in vivo studies in animal models of type 2 diabetes, such as streptozotocin-nicotinamide induced diabetic rats or db/db mice, are crucial for evaluating the anti-diabetic potential.[1][10] These studies assess parameters like blood glucose levels, body weight, glycosylated hemoglobin (HbA1c), serum insulin levels, and lipid profiles.[10]
Clinical Development: Promising candidates from preclinical studies may advance to clinical trials. These trials are designed to evaluate the safety, tolerability, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in humans.[11]
Experimental Protocols
Below are generalized protocols for key experiments in the evaluation of a novel compound for type 2 diabetes.
In Vitro GLP-1 Secretion Assay
This protocol is designed to assess the ability of a test compound to stimulate GLP-1 secretion from intestinal enteroendocrine cells.
Cell Line: GLUTag or NCI-H716 cells.
Protocol:
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
Seed cells into 24-well plates.
-
After 24 hours, wash the cells with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells in the buffer for 30 minutes at 37°C.
-
Replace the buffer with fresh buffer containing the test compound at various concentrations. Include a positive control (e.g., a known GLP-1 secretagogue) and a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol evaluates the effect of a test compound on glucose tolerance in a diabetic animal model.
Animal Model: db/db mice or streptozotocin-induced diabetic mice.[1][12]
Protocol:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle control orally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for the blood glucose concentration over time to assess the overall glucose excursion.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro GLP-1 Secretion
| Treatment Group | Concentration | GLP-1 Secretion (pg/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.0 | |
| Compound X | 1 µM | ||
| Compound X | 10 µM | ||
| Compound X | 100 µM | ||
| Positive Control |
Table 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |
| Vehicle Control | - | 0 | |
| Compound X | 10 | ||
| Compound X | 30 | ||
| Compound X | 100 | ||
| Positive Control |
Visualizations
Diagrams illustrating the potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism and evaluation process.
Caption: GPR119 signaling pathway for GLP-1 and insulin secretion.
Caption: Preclinical experimental workflow for a novel T2D compound.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 4. Role of the NLRP3 inflammasome in diabetes and its complications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the inflammasome in insulin resistance and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory Mechanisms of the NLRP3 Inflammasomes in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory markers and risk of type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research advances in the anti-inflammatory effects of SGLT inhibitors in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pre-clinical study to investigate the anti-diabetic potential of p-propoxybenzoic acid as a multi-target inhibitor in streptozotocin-nicotinamide induced type-2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems with YQ128 experiments
YQ128 Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the novel kinase inhibitor, this compound. The following sections address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating in the cell culture media. What should I do?
A1: Compound precipitation is a common issue that can lead to inaccurate dosing and inconsistent results. Here are several steps to troubleshoot this problem:
-
Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) in the cell culture media is not exceeding recommended limits, typically below 0.5%. High concentrations of organic solvents can reduce the solubility of compounds in aqueous solutions.
-
Pre-warm Media: Before adding the this compound stock solution, warm the cell culture media to 37°C. Adding the compound to cold media can cause it to precipitate.
-
Sonication: Briefly sonicate your stock solution before diluting it into the media to ensure it is fully dissolved.
-
Test Different Formulations: If precipitation persists, consider evaluating the solubility of this compound in different solvents or using a formulation with solubility-enhancing excipients.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
|---|---|
| DMSO | > 50 |
| Ethanol | 15.2 |
| PBS (pH 7.4) | < 0.1 |
| RPMI-1640 + 10% FBS | 0.5 |
Q2: I'm observing high variability in my IC50 values for this compound in cell viability assays. What are the potential causes?
A2: Variability in IC50 values can stem from several experimental factors. Consistency in your protocol is key to obtaining reproducible results.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all plates and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Timing: The duration of drug exposure and the timing of the viability readout should be kept constant.
-
Edge Effects: Cells in the outer wells of a microplate can be subject to "edge effects" due to evaporation. Avoid using the outermost wells or ensure they are filled with sterile PBS to maintain humidity.
Table 2: Impact of Experimental Parameters on this compound IC50 Values in Cancer Cell Line 'X'
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
|---|---|---|---|---|
| Seeding Density | 2,000 cells/well | 45 ± 5.2 | 10,000 cells/well | 82 ± 9.1 |
| Passage Number | Passage 5 | 51 ± 4.8 | Passage 25 | 115 ± 12.3 |
| Treatment Time | 24 hours | 98 ± 10.5 | 72 hours | 48 ± 6.3 |
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: I'm not seeing the expected decrease in phosphorylation of this compound's downstream target via Western blot. What could be wrong?
A3: This issue often points to problems with the experimental procedure or reagents. This compound is designed to inhibit the fictional "MAP4K7" kinase. A lack of effect on its downstream target, p-SUB3, could be due to several factors:
-
Antibody Quality: Ensure your primary antibody for the phosphorylated target (p-SUB3) is validated and specific. Use a positive control (e.g., cells stimulated with a known activator) to confirm the antibody is working.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein.
-
Treatment Time: The peak of downstream inhibition may occur at a specific time point. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration.
-
Transfer Efficiency: Verify that proteins, especially your target protein, have transferred efficiently from the gel to the membrane. A Ponceau S stain can help visualize total protein on the membrane post-transfer.
Caption: Hypothetical signaling pathway inhibited by this compound.
Q4: My cells show unusual morphological changes after this compound treatment, even at non-toxic concentrations. Why is this happening?
A4: Unexpected changes in cell shape or adherence can indicate biological effects beyond simple cytotoxicity. It's important to systematically investigate these observations.
-
On-Target Effects: The morphological changes could be a direct result of inhibiting the MAP4K7 pathway, which may have roles in regulating the cytoskeleton or cell adhesion.
-
Off-Target Activity: this compound may have unintended effects on other kinases or cellular targets that influence cell morphology.
-
Cell Differentiation: The compound might be inducing a change in the cell's differentiation state.
-
Senescence: At certain concentrations, kinase inhibitors can induce cellular senescence rather than apoptosis.
Caption: Decision-making process for investigating morphological changes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete media from your stock solution.
-
Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with media only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to mix.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Proteins
-
Cell Treatment & Lysis: Plate and treat cells with this compound for the desired time. Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-target (e.g., anti-p-SUB3) overnight at 4°C, diluted in 5% BSA/TBST as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein (e.g., anti-SUB3) or a housekeeping protein (e.g., β-actin).
Optimizing YQ128 concentration for cell culture
Technical Support Center: Optimizing YQ128 Concentration for Cell Culture
Disclaimer: this compound is a fictional compound created for illustrative purposes within this technical support guide. The described signaling pathway and experimental results are hypothetical and intended to provide a framework for optimizing the concentration of a novel small molecule inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor that targets the Kinase of Proliferation and Survival (KPS1). It functions by competitively binding to the ATP-binding pocket of KPS1, which in turn inhibits its downstream signaling. This pathway, known as the Growth Factor Receptor (GFR)-KPS1-Proliferation pathway, is critical for cell growth and survival.
Q2: What is the expected cellular effect of this compound?
A2: The primary effects of this compound are the inhibition of cell proliferation and the induction of apoptosis. These effects are most pronounced in cancer cell lines where the GFR-KPS1 pathway is overactive.
Q3: How should I prepare and store this compound?
A3: For optimal results, proper handling of this compound is crucial.
-
Solubility: Determine the best solvent for this compound. While DMSO is commonly used, it's important to confirm solubility and keep the final solvent concentration in your cell culture media low (typically below 0.5%) to prevent solvent-induced toxicity.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[1]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What are the recommended positive and negative controls for my experiments?
A4:
-
Negative Controls:
-
Untreated Cells: Cells cultured in media without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.[1]
-
-
Positive Controls:
-
A known inhibitor of the KPS1 pathway or a compound with a well-characterized cytotoxic effect on your chosen cell line.
-
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected effective concentrations of this compound.
-
Possible Cause: The observed effect may be due to general cytotoxicity rather than the targeted inhibition of the KPS1 pathway.[2]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50).[1] This will help differentiate between targeted anti-proliferative effects and general toxicity.[1]
-
Evaluate the Vehicle Control: Run a dose-response experiment with the vehicle (e.g., DMSO) alone to ensure that the observed toxicity is not due to the solvent.[1]
-
Lower the Concentration Range: Based on the CC50 value, select a concentration range for your experiments that is well below the cytotoxic threshold.[2]
-
Issue 2: Inconsistent results in my MTT cell viability assays.
-
Possible Cause: Inconsistencies can arise from several factors, including the chemical properties of the compound or procedural variations.
-
Troubleshooting Steps:
-
Check for Chemical Interference: Test whether this compound directly reacts with the MTT reagent. Incubate this compound in cell-free media with the MTT reagent and measure the absorbance.[3]
-
Optimize Incubation Times: The conversion of MTT to formazan is time-dependent. Ensure you are within the linear range of the assay for your specific cell line.[3]
-
Ensure Complete Solubilization of Formazan Crystals: Incomplete solubilization can lead to inaccurate readings. Use a solubilization solution like DMSO or acidified SDS and ensure thorough mixing.[4]
-
Consider Alternative Viability Assays: If problems persist, consider using a different viability assay, such as XTT, MTS, or a kit that measures ATP levels (e.g., CellTiter-Glo®).[5]
-
Issue 3: No observable on-target effect (inhibition of KPS1 phosphorylation) at expected concentrations.
-
Possible Cause: The inhibitor may not be potent in your chosen cell line, the readout may not be sensitive enough, or the compound may have degraded.[2]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Use a Positive Control: Include a known inhibitor of the KPS1 pathway to validate your experimental setup.[2]
-
Increase Assay Sensitivity: Optimize your Western blot protocol to enhance the detection of phosphorylated KPS1.
-
Consider a Different Cell Line: The expression and activity of KPS1 can vary between cell lines.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Assay Type | Concentration Range | Purpose |
| Cell Viability (e.g., MTT) | 0.1 nM - 100 µM (logarithmic dilutions) | To determine the IC50 (half-maximal inhibitory concentration) for cell proliferation. |
| Western Blot (p-KPS1) | 0.1x, 1x, 10x, 100x of IC50 | To confirm on-target inhibition of KPS1 phosphorylation. |
| Apoptosis (e.g., Annexin V) | 1x, 5x, 10x of IC50 | To quantify the induction of apoptosis at effective concentrations. |
Table 2: Typical Incubation Times for Key Experiments
| Experiment | Incubation Time | Notes |
| Cell Viability (MTT) | 24, 48, or 72 hours | The optimal time depends on the cell line's doubling time. |
| Western Blot (p-KPS1 Inhibition) | 1 - 6 hours | Phosphorylation events are often rapid. |
| Apoptosis (Annexin V Staining) | 24 - 48 hours | Apoptosis is a later-stage event following pathway inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for measuring cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include vehicle and untreated controls.[1]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Validating On-Target Inhibition via Western Blot
This protocol is for detecting the phosphorylation status of KPS1.
-
Cell Treatment: Seed cells and grow them to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[6] Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[6] Stimulate the cells with the appropriate growth factor to induce KPS1 phosphorylation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[6] Load equal amounts of protein onto an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated KPS1 (p-KPS1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Use a chemiluminescent substrate to detect the signal.[6]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total KPS1 and a loading control like β-actin.[6]
Protocol 3: Quantifying Apoptosis using Annexin V/PI Staining
This protocol is used to differentiate between healthy, apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.[7] Wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer.[8] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[8]
-
Data Analysis:
Visualizations
Caption: Inhibition of the hypothetical GFR-KPS1-Proliferation signaling pathway by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
YQ128 Technical Support Center: Troubleshooting Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of YQ128 in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your this compound experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
Issue 1: Precipitate forming in my this compound stock solution after freeze-thaw cycles.
-
Potential Cause 1: Exceeded Solubility Limit. this compound may have a limited solubility in the chosen solvent, which can be exacerbated by temperature changes.
-
Potential Cause 2: Solvent Evaporation. Over time, especially with improper sealing, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If warming is successful, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Ensure vials are properly sealed to prevent solvent evaporation.
-
Consider preparing a fresh stock solution if the precipitate does not redissolve.
-
Issue 2: My this compound solution has changed color.
-
Potential Cause 1: Oxidation. this compound may be susceptible to oxidation when exposed to air, which can lead to the formation of colored degradation products.
-
Potential Cause 2: Light Exposure. Photodegradation can occur if the solution is not protected from light.
-
Troubleshooting Steps:
-
Prepare fresh solutions and store them under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Discard any discolored solution, as its purity and concentration are likely compromised.
-
Issue 3: I am observing a decrease in the biological activity of my this compound solution over time.
-
Potential Cause 1: Chemical Degradation. The this compound molecule may be undergoing hydrolysis or other forms of chemical degradation in the solvent.
-
Potential Cause 2: Improper Storage. Storing the solution at an incorrect temperature can accelerate degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions against the manufacturer's recommendations. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month)[1].
-
Assess the stability of this compound in your specific experimental buffer. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.
-
Perform a stability study using a method like HPLC to determine the rate of degradation under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound[1].
Q2: What are the recommended storage conditions for this compound?
A2:
-
Powder: Store at -20°C for up to 3 years[1].
-
Stock Solutions (in DMSO):
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[1].
Q3: How should I handle this compound in aqueous solutions for my experiments?
A3: Due to the potential for hydrolysis and lower stability in aqueous media, it is best to prepare fresh dilutions of this compound in your aqueous experimental buffer from a frozen DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: Is this compound sensitive to light?
Data on this compound Stability
While specific public data on this compound degradation is limited, the following table illustrates a hypothetical stability profile based on typical small molecule behavior in different solvents and temperatures.
| Solvent | Storage Temperature | Estimated Stability (Time to 10% degradation) |
| Anhydrous DMSO | -80°C | > 1 year |
| Anhydrous DMSO | -20°C | ~ 1 month |
| Anhydrous DMSO | 4°C | < 1 week |
| PBS (pH 7.4) | 37°C | < 24 hours |
| Cell Culture Media | 37°C | < 24 hours |
Note: This data is illustrative and should be confirmed by internal stability studies.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a given solution over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram. The area of the this compound peak at T=0 will serve as the baseline.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point by comparing the area of the this compound peak to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation in solution.
Caption: this compound inhibits the NLRP3 inflammasome activation pathway.[2][3]
References
Technical Support Center: YQ128 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YQ128 in in vivo experiments. The information is tailored for scientists and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome.[1] Its primary mechanism of action is to suppress the activation of the NLRP3 inflammasome, which in turn significantly and selectively inhibits the production and release of the pro-inflammatory cytokine IL-1β.[1][2] It does not affect the production of TNF-α.[1] this compound is also capable of crossing the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) studies.[1]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing an in vivo study?
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. Key parameters for this compound are summarized in the table below. The compound exhibits delayed gastrointestinal absorption and has an oral bioavailability of 10%.[1] It has a moderate terminal plasma half-life after intravenous administration.[1]
Q3: Can this compound be used to study NLRP3-driven diseases in animal models?
Yes, this compound has been shown to be effective in an in vivo setting. For instance, at a dose of 10 mg/kg, it has been demonstrated to trigger IL-1β production in an NLRP3-dependent manner in C57BL/6 mice, highlighting its utility in studying NLRP3-mediated biological processes.[1]
Troubleshooting Guide
Problem 1: Lack of or lower than expected in vivo efficacy.
Possible Cause 1: Suboptimal Dosing or Administration Route.
-
Suggestion: Review your dosing regimen and administration route. This compound has an oral bioavailability of only 10% and a time to maximum concentration (tmax) of 12 hours when administered orally.[1] For more consistent and higher plasma concentrations, consider intravenous (IV) administration. The terminal half-life of 6.6 hours after IV administration should be taken into account when designing the dosing schedule.[1]
Possible Cause 2: Issues with Compound Formulation and Stability.
-
Suggestion: Ensure proper formulation of this compound for in vivo administration. The stability of the formulation should be confirmed under your experimental conditions. Stock solutions of this compound are stable for 2 years at -80°C and 1 year at -20°C.[1] Improper storage or handling can lead to degradation of the compound.
Possible Cause 3: Model-Specific Factors.
-
Suggestion: The efficacy of an NLRP3 inhibitor can be dependent on the specific animal model and the disease pathophysiology. Ensure that the inflammatory phenotype in your model is indeed driven by the NLRP3 inflammasome. Consider including appropriate positive and negative controls to validate the model's dependence on NLRP3.
Problem 2: High variability in experimental results.
Possible Cause 1: Inconsistent Drug Administration.
-
Suggestion: Standardize the administration procedure to minimize variability. For oral gavage, ensure consistent volume and technique. For intravenous injections, verify the accuracy of the injected volume and the injection site.
Possible Cause 2: Biological Variability in Animals.
-
Suggestion: Account for biological variability by using a sufficient number of animals per group. Randomize animals to treatment groups to avoid bias. Ensure that all animals are age- and sex-matched and are housed under identical conditions.
Possible Cause 3: Timing of Sample Collection.
-
Suggestion: The timing of sample collection relative to this compound administration is critical due to its pharmacokinetic profile.[1] Collect samples at consistent time points across all animals and groups, taking into consideration the tmax and half-life of the compound.
Quantitative Data Summary
| Parameter | Value | Administration Route | Species | Reference |
| IC50 (NLRP3) | 0.30 µM | In vitro | N/A | [1] |
| IC50 (IL-1β release) | 1.59 µM | In vitro (peritoneal macrophages) | N/A | [1] |
| Cmax | 73 ng/mL | Oral (20 mg/kg) | Mouse | [1] |
| Tmax | 12 h | Oral (20 mg/kg) | Mouse | [1] |
| Oral Bioavailability (Foral) | 10% | Oral | Mouse | [1] |
| Terminal Plasma Half-life (t1/2) | 6.6 h | IV (20 mg/kg) | Mouse | [1] |
| Volume of Distribution (Vdss) | 8.5 L/kg | IV | Mouse | [1] |
| Total Clearance (CLtot) | 41 mL/min/kg | IV | Mouse | [1] |
Experimental Protocols
In Vitro Inhibition of IL-1β Release from Peritoneal Macrophages
-
Cell Isolation: Isolate peritoneal macrophages from mice.
-
Cell Plating: Plate the macrophages in a suitable culture medium.
-
Priming: Prime the cells with lipopolysaccharide (LPS).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3-100 µM) for 30 minutes.[1]
-
Activation: Challenge the cells with ATP to activate the NLRP3 inflammasome.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentration of IL-1β in the supernatant using an ELISA kit.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use C57BL/6 mice.[1]
-
Drug Administration:
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: A logical workflow for troubleshooting in vivo efficacy issues with this compound.
References
Minimizing off-target effects of YQ128
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals using YQ128, a potent and selective inhibitor of Tyrosine Kinase A (TKA). While this compound has been optimized for high selectivity, off-target effects can still be a concern in sensitive experimental systems. This guide offers troubleshooting advice and detailed protocols to help you minimize and interpret potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a key regulator of cellular proliferation and survival pathways. By binding to the ATP pocket of TKA, this compound prevents phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in TKA-dependent cell lines.
Q2: What are the known off-targets of this compound?
Extensive kinase profiling has shown that this compound has high selectivity for TKA. However, at concentrations significantly above the IC50 for TKA, inhibitory activity against Tyrosine Kinase B (TKB) and Tyrosine Kinase C (TKC) has been observed. These off-target interactions may lead to unintended phenotypic consequences in certain experimental models.[1][2]
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of this compound required to inhibit TKA in your specific system.[1][3] Using concentrations at or slightly above the IC50 for TKA reduces the likelihood of engaging lower-affinity off-targets.[1]
-
Employ a secondary inhibitor: To confirm that the observed phenotype is due to on-target inhibition, use a structurally unrelated inhibitor of TKA.[1] If both compounds produce the same biological effect, it is more likely to be an on-target effect.[1]
-
Genetic validation: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out TKA can help confirm that the observed phenotype is a direct result of modulating the intended target.[3]
Q4: I'm observing unexpected toxicity in my cell line. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be a result of off-target activity, especially if you are using a high concentration of this compound.[1][3] TKB and TKC, the known off-targets of this compound, are involved in essential cellular processes in some cell types. Inhibition of these kinases could lead to toxicity. We recommend performing a cell viability assay with a concentration range of this compound to determine the toxicity threshold in your cell line.
Q5: My downstream signaling results are paradoxical or not what I expected. How can I troubleshoot this?
Paradoxical pathway activation can occur due to the complex interplay of signaling networks.[4] For instance, off-target inhibition of a negative regulator kinase could lead to the unexpected activation of a pathway. To troubleshoot this, we recommend:
-
Perform a Western blot analysis: Examine the phosphorylation status of key downstream effectors of TKA, as well as known substrates of the off-target kinases TKB and TKC.
-
Consult the literature: Review signaling pathways in your specific cell model to understand potential cross-talk between the TKA pathway and those regulated by TKB and TKC.
Troubleshooting Guide
Problem: Unexpected Decrease in Cell Viability
If you observe a significant decrease in cell viability at concentrations intended to be selective for TKA, consider the following troubleshooting steps.
Hypothesis: The observed toxicity is due to the off-target inhibition of TKB, which may be essential for survival in your specific cell model.
Solutions:
-
Titrate this compound Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) using a broad range of this compound concentrations to identify a window where TKA is inhibited without causing significant cell death.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of TKA in your cells.[1] If the toxicity is on-target, the resistant mutant should rescue the cells. If the toxicity persists, it is likely an off-target effect.
-
Use a Structurally Unrelated TKA Inhibitor: Treat cells with a different, structurally distinct TKA inhibitor.[1] If this compound also shows toxicity, it may indicate that TKA inhibition itself is detrimental to your cells. If the second inhibitor is not toxic, the effect of this compound is likely off-target.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary target (TKA) and key off-targets (TKB and TKC).
| Kinase Target | IC50 (nM) | Description |
| TKA | 5 | Primary Target |
| TKB | 250 | Known Off-Target |
| TKC | 800 | Known Off-Target |
IC50 values were determined using a luminescence-based kinase assay.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Analysis
This protocol allows for the assessment of TKA pathway inhibition and potential off-target effects on TKB and TKC signaling.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TKA, anti-TKA, anti-phospho-TKB substrate, anti-phospho-TKC substrate, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 5 nM, 50 nM, 250 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for phenotype validation.
Caption: Troubleshooting logic for unexpected toxicity.
References
YQ128 Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for the YQ128 assay platform. This resource is designed to help you troubleshoot and optimize your experiments to achieve the highest possible signal-to-noise ratio, ensuring the reliability and sensitivity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it critical for my this compound assay?
The signal-to-noise (S/N) ratio is a crucial metric that compares the level of the desired signal to the level of background noise. A high S/N ratio indicates that the measured signal from your target of interest is significantly stronger than the random, non-specific background signal. In the context of this compound assays, a robust S/N ratio is essential for:
-
Sensitivity: The ability to detect low concentrations of the analyte.
-
Accuracy: Ensuring that the measured signal accurately reflects the true concentration of the target.
-
Reproducibility: Obtaining consistent results between experiments.
Q2: What are the most common causes of a low signal-to-noise ratio in this compound assays?
A low S/N ratio can stem from either a weak signal, high background, or a combination of both. Common contributing factors include:
-
Suboptimal Antibody Concentrations: Using too much or too little primary or secondary antibody can lead to high background or a weak signal.[1][2][3]
-
Ineffective Blocking: Incomplete blocking of non-specific binding sites on the assay plate can result in high background noise.[4][5]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies and other reagents, contributing to elevated background.
-
Inappropriate Incubation Times and Temperatures: Incubation conditions that are too short, long, hot, or cold can negatively impact specific binding and increase non-specific interactions.
-
Reagent Issues: Degradation of reagents, such as the this compound substrate or antibodies, can lead to a weaker signal.
-
Autofluorescence: In fluorescence-based assays, autofluorescence from samples, buffers, or plates can increase background noise.
Q3: How should I systematically troubleshoot a low signal-to-noise ratio?
A systematic approach is key to identifying and resolving the root cause of a poor S/N ratio. We recommend following a logical troubleshooting workflow.
References
YQ128 Experimental Variability & Reproducibility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the YAC128 (commonly referred to as YQ128) mouse model of Huntington's Disease. This guide offers troubleshooting advice and frequently asked questions to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when using the YAC128 mouse model?
A1: Experimental variability in YAC128 mice can arise from several factors. Key sources include:
-
Genetic Background: The phenotype of YAC128 mice can be significantly influenced by the genetic strain they are maintained on. For instance, the severity of motor deficits and the extent of striatal volume loss can differ between FVB/N, C57BL/6, and 129 backgrounds.[1]
-
Animal Husbandry: Housing conditions, such as single versus group housing, can impact experimental outcomes. Social and environmental enrichment can also affect behavioral and physiological parameters.
-
Experimental Procedures: Inconsistent handling, timing of behavioral testing (time of day), and variations in surgical or tissue collection techniques can introduce significant variability.
-
Inter-animal Variability: Despite being a transgenic model, inherent biological differences between individual animals contribute to variability in phenotypic expression.[2][3][4]
Q2: How can I minimize variability in my YAC128 experiments?
A2: To enhance reproducibility, consider the following:
-
Standardize Protocols: Use detailed, standardized protocols for all experimental procedures, from animal handling and housing to behavioral testing and tissue analysis.
-
Control for Genetic Background: Be aware of the genetic background of your YAC128 colony and report it in your publications. If possible, use mice from the same background strain for all experimental and control groups.
-
Consistent Animal Husbandry: Maintain consistent housing conditions, including cage density, enrichment, light-dark cycles, and diet.
-
Blinding and Randomization: Implement blinding during data collection and analysis to minimize experimenter bias. Randomize animals to experimental groups.
-
Power Analysis: Conduct a power analysis based on previously published data to determine the appropriate number of animals needed to detect a statistically significant effect, which can help account for inter-animal variability.[3]
Q3: At what age do YAC128 mice typically show a motor deficit in the rotarod test?
A3: YAC128 mice begin to show a significant motor deficit on the accelerating rotarod test at approximately 4-6 months of age.[5] However, some studies have reported subtle motor learning deficits as early as 2 months of age. The deficit generally becomes more pronounced with age.
Q4: Is striatal atrophy a consistent finding in YAC128 mice?
A4: Yes, progressive striatal atrophy is a hallmark of the YAC128 mouse model. Significant reductions in striatal volume are typically observed starting around 9 months of age and become more severe by 12 months.[3][5]
Troubleshooting Guides
Issue: High Variability in Rotarod Performance
Possible Causes:
-
Inconsistent Acclimation: Insufficient or inconsistent acclimation of mice to the testing room and apparatus.
-
Variable Handling: Differences in how mice are handled and placed on the rotarod.
-
Time of Day: Testing at different times of the day can affect performance due to circadian rhythms.
-
Apparatus Differences: Variations in rotarod specifications (e.g., rod diameter, surface texture) between different setups.
Solutions:
-
Standardize Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.
-
Consistent Handling: Develop a consistent and gentle handling procedure for placing mice on the rod.
-
Fixed Testing Time: Perform all rotarod tests at the same time of day.
-
Detailed Reporting: Clearly document the specific parameters of the rotarod apparatus and protocol in your lab notebook and publications.
Issue: Inconsistent Striatal Volume Measurements
Possible Causes:
-
Fixation and Tissue Processing Artifacts: Inconsistent perfusion and fixation can lead to variations in brain tissue morphology.
-
Sectioning Angle and Thickness: Variations in the angle and thickness of brain sections can affect the accuracy of stereological measurements.
-
Staining Variability: Inconsistent staining intensity can make it difficult to accurately delineate the striatum.
-
Stereological Sampling: Inadequate or biased sampling of sections can lead to inaccurate volume estimates.
Solutions:
-
Standardized Perfusion Protocol: Use a consistent and well-documented perfusion and fixation protocol.
-
Precise Sectioning: Carefully control the sectioning angle and thickness using a cryostat or vibratome.
-
Consistent Staining: Standardize all steps of the staining protocol, including antibody concentrations and incubation times.
-
Unbiased Stereology: Employ systematic random sampling and the Cavalieri principle for unbiased estimation of striatal volume.
Quantitative Data Summary
The following tables summarize quantitative data from studies on YAC128 mice to provide a reference for expected values and variability.
Table 1: Accelerating Rotarod Performance (Latency to Fall in Seconds)
| Age (Months) | Genotype | Mean Latency (s) | Standard Error of the Mean (SEM) |
| 2 | Wild-Type | ~54 | ~2.2 |
| 2 | YAC128 | ~56 | ~2.1 |
| 6 | Wild-Type | ~270 | ~20 |
| 6 | YAC128 | ~140 | ~14 |
| 9 | Wild-Type | ~180 | ~15 |
| 9 | YAC128 | ~90 | ~14 |
| 12 | Wild-Type | ~160 | ~18 |
| 12 | YAC128 | ~70 | ~24 |
Table 2: Striatal Volume (in mm³)
| Age (Months) | Genotype | Mean Volume (mm³) | Standard Deviation (SD) |
| 6 | Wild-Type | 14.3 | 2.39 |
| 6 | YAC128 | 14.29 | 1.25 |
| 9 | Wild-Type | 13.76 | 0.5 |
| 9 | YAC128 | 11.81 | 0.36 |
| 12 | Wild-Type | 11.27 | 0.68 |
| 12 | YAC128 | 9.88 | 0.33 |
Table 3: Body Weight (in grams)
| Age (Months) | Genotype | Mean Weight (g) | Standard Error of the Mean (SEM) |
| 2 | Wild-Type | 25.6 | 0.6 |
| 2 | YAC128 | 28.3 | 0.5 |
| 12 | Wild-Type | 35.5 | 1.1 |
| 12 | YAC128 | 45.9 | 0.8 |
Detailed Experimental Protocols
Accelerating Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod apparatus with a textured rod (e.g., 3 cm diameter).
-
Acclimation: Transport mice to the testing room and allow them to acclimate in their home cages for at least 30 minutes prior to testing.
-
Procedure:
-
Place the mouse on the rotating rod, which is initially set to a low, constant speed (e.g., 4 rpm).
-
Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall, defined as the time until the mouse falls off the rod or clings to the rod and completes one full passive rotation.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
-
Data Analysis: Compare the average latency to fall between YAC128 and wild-type control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Stereological Estimation of Striatal Volume
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat. Collect sections in a systematic random series.
-
-
Immunohistochemistry (for neuronal marker):
-
Wash free-floating sections in PBS.
-
Permeabilize sections with a solution containing a detergent (e.g., 0.2% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.2% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against a neuronal marker (e.g., anti-NeuN) overnight at 4°C.
-
Wash sections in PBS and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Stereological Analysis:
-
Use a microscope equipped with stereology software (e.g., Stereo Investigator).
-
Outline the striatum on each sampled section.
-
Use the Cavalieri principle to estimate the volume of the striatum. This involves superimposing a grid of points over the outlined region and counting the number of points that fall within the structure. The volume is calculated based on the point count, the area associated with each point, and the distance between sections.
-
-
Data Analysis: Compare the estimated striatal volumes between YAC128 and wild-type control groups using appropriate statistical tests.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified BDNF signaling pathway.
Caption: Overview of the mTORC1 signaling pathway.
Caption: General experimental workflow for YAC128 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of Therapeutic Strategies for Huntington's Disease in YAC128 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 004938 - YAC128 Strain Details [jax.org]
Best practices for handling YQ128 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing the YQ128 compound. This compound is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor with an IC50 of 0.30 µM.[1][2][3] It has demonstrated significant anti-inflammatory activity and the ability to cross the blood-brain barrier, making it a compound of interest for various research applications.[3][4]
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Question: My this compound powder is not dissolving properly. What should I do?
Answer: this compound has specific solubility characteristics. For in vitro studies, it is highly soluble in DMSO.[1][2] One supplier suggests a solubility of up to 248 mg/mL (454.95 mM) in DMSO, recommending sonication to aid dissolution.[1] Another indicates a solubility of 100 mg/mL (183.44 mM) in fresh DMSO, cautioning that moisture-absorbing DMSO can reduce solubility.[2] Therefore, using fresh, high-quality DMSO and sonication are key to proper solubilization. The compound is insoluble in water.[2]
Question: I am observing inconsistent results in my in vitro NLRP3 inhibition assay. What could be the cause?
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Compound Stability: Ensure your stock solutions are stored correctly. This compound stock solutions in a solvent are stable for 1 year at -80°C and 1 month at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
-
Assay Specificity: this compound is a selective inhibitor of the NLRP3 inflammasome.[4][5] It has been shown to not interfere with the production of IL-1β by NLRC4 or AIM2 inflammasomes.[4] Verify that your experimental model specifically activates the NLRP3 pathway.
-
Cellular Health: The health and density of your cells (e.g., primary mouse peritoneal macrophages or J774A.1 cells) can impact the inflammasome activation and inhibitor potency.[4] Ensure consistent cell culture conditions.
Question: What is the recommended starting dose for in vivo experiments?
Answer: Published in vivo studies in C57BL/6 mice have used oral administration of this compound at doses of 10 mg/kg and 20 mg/kg.[1][3][4] At 20 mg/kg orally, this compound showed delayed gastrointestinal absorption.[1][3] It's important to note that the oral bioavailability in rats is relatively low at approximately 10%, which may be due to limited gastrointestinal permeability and potential first-pass effects.[4][5]
Question: I am having trouble with the in vivo formulation. Can you provide a recommended recipe?
Answer: A suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Using this vehicle, a concentration of 5 mg/mL (9.17 mM) can be achieved, and sonication is recommended to ensure a homogeneous suspension.[1] Another suggested oral administration vehicle is CMC-NA (sodium carboxymethyl cellulose), in which a homogeneous suspension of at least 5 mg/mL can be prepared.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound compound.
| Property | Value | Reference |
| Molecular Weight | 545.11 g/mol | [1][2] |
| Formula | C27H29ClN2O4S2 | [1][2] |
| CAS Number | 2454246-18-3 | [1][2] |
| NLRP3 Inhibition (IC50) | 0.30 µM | [1][2][3][4] |
| IL-1β Release (IC50) | 1.59 µM (in primary mouse peritoneal macrophages) | [3][4] |
| Storage (Powder) | 3 years at -20°C | [1][2] |
| Storage (in Solvent) | 1 year at -80°C, 1 month at -20°C | [2] |
| Solubility | Concentration | Notes | Reference |
| DMSO | 248 mg/mL (454.95 mM) or 100 mg/mL (183.44 mM) | Sonication is recommended; use fresh DMSO. | [1][2] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL (9.17 mM) | Sonication is recommended. | [1] |
| Water | Insoluble | [2] |
| Pharmacokinetic Parameters (Rat, 20 mg/kg dose) | Value | Reference |
| Oral Bioavailability | ~10% | [4][5] |
| Plasma Half-life (t1/2) after IV administration | 6.6 hours | [4][5] |
| Time to Max Concentration (tmax) after oral admin. | 12 hours | [1][4] |
| Max Concentration (cmax) after oral admin. | 73 ng/mL | [1][4] |
Experimental Protocols & Signaling Pathways
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
This compound Mechanism of Action in the NLRP3 Inflammasome Pathway
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[6][7]
-
Handling: Avoid contact with skin and eyes.[6][7] In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.[6] Do not eat, drink, or smoke when handling the compound.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8]
For more detailed safety information, it is recommended to consult the SDS provided by your specific supplier.
References
- 1. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nycoproducts.com [nycoproducts.com]
Validation & Comparative
YQ128 versus MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, YQ128 and MCC950, based on available experimental data.
Mechanism of Action
Both this compound and MCC950 are small molecule inhibitors that directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. MCC950 has been shown to bind to the NACHT domain of NLRP3, interfering with its ATPase activity and locking the protein in an inactive conformation.[1][2] While the precise binding site of this compound on NLRP3 has not been as extensively characterized in the available literature, it is known to selectively inhibit NLRP3-mediated inflammasome activation.[3][4][5][6]
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and MCC950 in various cell-based assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Cell Type | Activator(s) | IC50 | Reference |
| This compound | Not Specified | Not Specified | 0.30 µM | [3][4] |
| Mouse Peritoneal Macrophages | LPS + ATP | 1.59 µM | [4][6] | |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 nM | [7][8] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 nM | [7][8] | |
| THP-1 cells | Nigericin & MSU | 26 nM & 24 nM | [9] | |
| THP-1 derived macrophages | LPS + Nigericin | 0.2 µM | [10] |
Selectivity
An ideal NLRP3 inhibitor should not affect other inflammasomes. Both this compound and MCC950 have demonstrated high selectivity for the NLRP3 inflammasome.
-
This compound: Studies have shown that this compound does not inhibit the NLRC4 or AIM2 inflammasomes.[6]
-
MCC950: MCC950 has been extensively profiled and does not inhibit the AIM2, NLRC4, or NLRP1 inflammasomes.[1][11]
Pharmacokinetic Properties
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. The following table compares the available pharmacokinetic parameters for this compound and MCC950.
| Parameter | This compound | MCC950 |
| Species | Rat | Mouse |
| Dose (oral) | 20 mg/kg | 3 mg/kg |
| Tmax (oral) | 12 h | 0.25 h |
| Cmax (oral) | 73 ng/mL | 11,731 ng/mL |
| Oral Bioavailability (F%) | ~10% | Not explicitly stated, but shows good oral absorption |
| Half-life (t1/2) | 6.6 h (IV) | 1.32 h (oral) |
| Volume of Distribution (Vdss) | 8.5 L/kg (IV) | Not available |
| Clearance (CLtot) | 41 mL/min/kg (IV) | Not available |
| Reference | [4][5][6] | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
YQ128: A Potent and Selective NLRP3 Inflammasome Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for a range of inflammatory and autoimmune diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. YQ128 is a second-generation small molecule inhibitor designed to specifically target the NLRP3 inflammasome, offering a promising therapeutic strategy. This guide provides an objective comparison of this compound with other known NLRP3 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation.
Performance Comparison of NLRP3 Inhibitors
This compound demonstrates potent and selective inhibition of the NLRP3 inflammasome. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized NLRP3 inhibitors. The data is derived from cellular assays measuring the inhibition of IL-1β release, a key downstream effector of NLRP3 activation.
| Compound | Cell Type | Assay | IC50 |
| This compound | Mouse Peritoneal Macrophages | IL-1β Release | 1.59 µM[1] |
| This compound | N/A | NLRP3 Inflammasome Inhibition | 0.30 µM[1] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 nM[2] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | 8.1 nM[2] |
| MCC950 | THP-1 cells | IL-1β Release | 14.3 nM - 124 nM[1][3] |
| CY-09 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~6 µM[4] |
| Tranilast | Macrophages | IL-1β Release | 10-15 µM[4] |
Note: IC50 values can vary depending on the specific cell type, assay conditions, and stimuli used.
Specificity Profile of this compound
A crucial aspect of a targeted inhibitor is its specificity. This compound has been shown to be highly selective for the NLRP3 inflammasome. Experimental evidence demonstrates that this compound does not inhibit other inflammasomes, such as NLRC4 and AIM2, which are activated by different stimuli.[1] This selectivity is critical to minimize off-target effects and potential toxicity.
In contrast, some other NLRP3 inhibitors have reported off-target activities. For instance, MCC950 has been found to inhibit carbonic anhydrase 2. While Tranilast is a direct NLRP3 inhibitor, it is also known to have potential effects on other inflammatory pathways and certain protein kinases.[4] A comprehensive kinase selectivity profile for this compound is not yet publicly available, and further studies in this area would provide a more complete understanding of its off-target landscape.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methods used to validate its specificity, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The NLRP3 inflammasome signaling pathway is a two-step process involving priming and activation, leading to IL-1β secretion and pyroptosis. This compound directly inhibits the assembly of the NLRP3 inflammasome complex.
Caption: A typical experimental workflow to validate the specificity of an NLRP3 inhibitor like this compound involves cell priming, inhibitor treatment, NLRP3 activation, and subsequent measurement of downstream readouts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NLRP3 inhibitors.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of secreted IL-1β, a primary cytokine produced upon NLRP3 inflammasome activation.
1. Cell Seeding and Priming:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at an appropriate density.
-
For THP-1 cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound or comparator compounds for 30-60 minutes.
3. NLRP3 Activation:
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1 hour).
4. Supernatant Collection and ELISA:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the concentration of IL-1β in each sample based on a standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the inhibitor concentration.
ASC Speck Visualization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, which is an aggregate of the ASC adaptor protein.
1. Cell Preparation:
-
Use macrophages (e.g., THP-1 cells stably expressing ASC-GFP or primary macrophages) seeded on glass coverslips.
2. Priming and Treatment:
-
Prime the cells with LPS as described above.
-
Treat with the inhibitor of interest.
3. Activation and Fixation:
-
Activate the NLRP3 inflammasome with a stimulus like Nigericin.
-
Fix the cells with paraformaldehyde.
4. Immunofluorescence Staining (for endogenous ASC):
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
5. Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck in different treatment groups.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that directly measures the binding of a compound to its target protein.
1. Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a fusion of NLRP3 and NanoLuc® luciferase.
2. Cell Seeding and Treatment:
-
Seed the transfected cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to NLRP3.
-
Add varying concentrations of the test compound (e.g., this compound).
3. BRET Measurement:
-
Add the NanoBRET® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.
4. Data Analysis:
-
A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, binding of the compound to NLRP3.
-
Calculate the IC50 value for target engagement.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant promise for the treatment of NLRP3-driven diseases. Its high selectivity for NLRP3 over other inflammasomes is a key advantage, potentially leading to a better safety profile compared to less specific inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to independently validate the specificity and performance of this compound and other NLRP3 inhibitors. Further investigation into the comprehensive off-target profile of this compound, particularly through kinome-wide screening, will be invaluable in its continued development as a therapeutic agent.
References
- 1. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
YQ128: A Comparative Efficacy Analysis Against Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of YQ128, a selective NLRP3 inflammasome inhibitor, against other classes of anti-inflammatory drugs, including other NLRP3 inhibitors, nonsteroidal anti-inflammatory drugs (NSAIDs), and corticosteroids. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.
Executive Summary
This compound is a potent, second-generation, selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system that drives inflammation.[1] Its mechanism of action involves the suppression of interleukin-1β (IL-1β) production. This guide compares the anti-inflammatory efficacy of this compound with other NLRP3 inhibitors (MCC950, OLT1177, and CY-09), NSAIDs (Ibuprofen and Diclofenac), and a corticosteroid (Dexamethasone) based on data from various preclinical models of inflammation. While direct head-to-head studies are limited, this guide provides an indirect comparison by presenting efficacy data from similar experimental setups.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator NLRP3 Inhibitors
| Compound | Target | Assay | Cell Type | IC50 | Source |
| This compound | NLRP3 Inflammasome | IL-1β release | Mouse Peritoneal Macrophages | 1.59 µM | [1] |
| MCC950 | NLRP3 Inflammasome | IL-1β release | Mouse Bone Marrow-Derived Macrophages | 7.5 nM | [2] |
| OLT1177 | NLRP3 Inflammasome | IL-1β release | Human Monocytes | ~100 nM | [3] |
| CY-09 | NLRP3 ATPase Activity | IL-1β release | Mouse Bone Marrow-Derived Macrophages | ~5 µM | [4] |
Table 2: In Vivo Efficacy of this compound and Comparator Drugs in Preclinical Inflammation Models
| Compound | Model | Species | Key Findings | Source |
| This compound | Not specified in detail in the provided results. | --- | --- | --- |
| MCC950 | LPS-induced systemic inflammation | Mouse | Significantly reduced IL-1β secretion. | [5] |
| MCC950 | Cryopyrin-Associated Periodic Syndromes (CAPS) Model | Mouse | Effectively inhibited NLRP3-induced IL-1β production. | [2] |
| OLT1177 | Zymosan-induced arthritis | Mouse | Reduced joint swelling, cell influx, and synovial IL-1β, IL-6, and CXCL1. | [6] |
| OLT1177 | MSU crystal-induced arthritis | Mouse | Limited articular inflammation and decreased synovial IL-1β, IL-6, MPO, and CXCL1. | [7] |
| CY-09 | MSU-induced peritonitis | Mouse | Efficiently suppressed IL-1β production and neutrophil influx. | [4] |
| CY-09 | CAPS Model | Mouse | Showed remarkable therapeutic effects. | |
| Ibuprofen | Carrageenan-induced paw edema | Rat | Dose-dependent reduction in paw edema. | [8] |
| Diclofenac | Carrageenan-induced paw edema | Rat | Dose-dependent reduction in paw edema, with 20 mg/kg showing significant inhibition. | [9][10][11] |
| Dexamethasone | LPS-induced cytokine storm | Mouse | Rapid administration inhibited cytokine storm and rescued mice. | [12][13] |
| Dexamethasone | LPS-induced cytokine release | Rat Neutrophils | Inhibited the release of TNF-α and IL-1β. | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Mechanisms of action for different classes of anti-inflammatory drugs.
Experimental Workflows
Caption: In vitro experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Caption: In vivo experimental workflow for assessing anti-inflammatory drug efficacy.
Experimental Protocols
In Vitro: LPS-Induced IL-1β Release in Macrophages
This assay is a standard method to assess the potency of NLRP3 inflammasome inhibitors.
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are cultured in appropriate media.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or comparator drugs for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the inhibitor concentration.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[8][15][16]
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: this compound, comparator drugs (e.g., ibuprofen, diclofenac), or vehicle are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: After a set time (e.g., 60 minutes) post-drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
In Vivo: LPS-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.[12][13]
-
Animals: C57BL/6 mice are commonly used.
-
Grouping: Animals are divided into control and treatment groups.
-
Drug Administration: this compound, comparator drugs (e.g., dexamethasone), or vehicle are administered at specified doses and routes.
-
Induction of Inflammation: A systemic inflammatory response is induced by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: Blood and tissues (e.g., peritoneal lavage fluid, lung, liver) are collected at various time points post-LPS injection.
-
Analysis: Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α, IL-6) in the serum or tissue homogenates are measured by ELISA. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be assessed in tissues.
-
Data Analysis: The reduction in cytokine levels and MPO activity in the treated groups is compared to the control group.
Conclusion
This compound demonstrates potent and selective inhibition of the NLRP3 inflammasome. Based on the available preclinical data, its efficacy profile is comparable to other selective NLRP3 inhibitors. When compared to broader-acting anti-inflammatory agents like NSAIDs and corticosteroids, this compound offers a more targeted approach by specifically inhibiting a key pathway in innate immunity. This targeted mechanism may offer a better safety profile, particularly concerning the gastrointestinal and cardiovascular side effects associated with NSAIDs and the broad immunosuppressive effects of corticosteroids. However, further direct comparative studies in various disease models are necessary to fully elucidate the relative efficacy and therapeutic potential of this compound.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
YQ128: A Comparative Guide to its Cross-reactivity with Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective NLRP3 inflammasome inhibitor, YQ128, and its cross-reactivity with other key inflammasome complexes. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's performance and selectivity.
Executive Summary
This compound is a potent, second-generation small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Experimental evidence demonstrates its high selectivity for NLRP3, with minimal to no interference with the NLRC4 and AIM2 inflammasome pathways.[1][2] This specificity is a critical attribute for a therapeutic candidate, as it reduces the potential for off-target effects. This guide summarizes the available quantitative and qualitative data on this compound's activity and provides detailed experimental methodologies for assessing inflammasome activation and inhibitor selectivity.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against various inflammasomes based on currently available data.
| Inflammasome Target | Metric | Value | Cell Type | Notes |
| NLRP3 | IC50 (direct inhibition) | 0.30 µM | Not specified | Potent direct inhibition of the NLRP3 inflammasome complex.[1][2][3][4][5][6][7] |
| NLRP3 | IC50 (IL-1β release) | 1.59 µM | Primary Mouse Peritoneal Macrophages | Effective inhibition of NLRP3-mediated pro-inflammatory cytokine release.[1][2][5][6] |
| NLRC4 | IL-1β production | No interference | J774A.1 cells | This compound did not inhibit IL-1β production upon NLRC4 activation.[1][2] Quantitative IC50 value is not currently available. |
| AIM2 | IL-1β production | No interference | J774A.1 cells | This compound did not inhibit IL-1β production upon AIM2 activation.[1][2] Quantitative IC50 value is not currently available. |
| NLRP1 | Not available | Not available | Not available | Data on the cross-reactivity of this compound with the NLRP1 inflammasome is not currently available in the reviewed literature. |
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's activity, the following diagrams illustrate the canonical inflammasome signaling pathways and a general experimental workflow for assessing inhibitor selectivity.
Caption: Canonical signaling pathways of NLRP3, NLRC4, and AIM2 inflammasomes and the inhibitory action of this compound on NLRP3.
Caption: General experimental workflow for assessing the selectivity of an inflammasome inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-reactivity.
Cell Culture and Priming
-
Cell Line: Murine macrophage-like J774A.1 cells are commonly used for in vitro inflammasome studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, cells are typically primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4-6 hours prior to inflammasome activation.
Inflammasome Activation and Inhibition
This protocol outlines the steps to assess the selective inhibition of different inflammasomes by this compound.
-
Cell Seeding: J774A.1 cells are seeded in 24-well plates at a density that allows for optimal growth and response.
-
Priming: Cells are primed with LPS (1 µg/mL) for 4.5 hours.
-
Inhibitor Treatment: Following priming, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for 30 minutes to 1 hour.
-
Inflammasome Activation (Signal 2):
-
NLRP3 Activation: Stimulate cells with ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
NLRC4 Activation: Transfect cells with flagellin from Salmonella typhimurium (1 µg/mL) for 6 hours or infect with live S. typhimurium.[8][9]
-
AIM2 Activation: Transfect cells with poly(dA:dT) (1-4 µg/mL) for 4-8 hours.[1]
-
-
Supernatant Collection: After the activation period, the cell culture supernatants are collected.
-
IL-1β Quantification: The concentration of mature IL-1β in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each concentration of this compound relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Confirmation of Inflammasome Activation (Supportive Assays)
To confirm that the observed IL-1β release is due to specific inflammasome activation and subsequent pyroptosis, the following assays can be performed in parallel:
-
Caspase-1 Cleavage Assay (Western Blot):
-
Cell lysates and supernatants are collected after inflammasome activation.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies specific for the cleaved (active) p20 subunit of caspase-1. An increase in the p20 band indicates caspase-1 activation.
-
-
ASC Speck Formation Assay (Immunofluorescence):
-
Cells are grown on coverslips and subjected to the inflammasome activation protocol.
-
Cells are fixed, permeabilized, and stained with an antibody against the ASC protein.
-
The formation of large, perinuclear ASC specks, which are indicative of inflammasome assembly, is visualized by fluorescence microscopy.
-
-
Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity):
-
The release of LDH, a cytosolic enzyme, into the supernatant is a marker of pyroptotic cell death.
-
LDH activity in the supernatant is measured using a commercially available colorimetric assay kit.
-
Conclusion
The available data strongly supports the classification of this compound as a selective inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its lack of interference with NLRC4 and AIM2 signaling pathways at effective NLRP3-inhibitory concentrations highlights its specificity.[1][2] This selectivity profile makes this compound a valuable tool for research into NLRP3-driven pathologies and a promising candidate for further therapeutic development. Future studies quantifying the precise inhibitory concentrations against a broader range of inflammasomes, including NLRP1, would further solidify its selectivity profile.
References
- 1. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YQ128: A Comparative Performance Analysis in Inflammasome Research
For researchers, scientists, and drug development professionals, this guide offers a comparative benchmark of the novel NLRP3 inflammasome inhibitor, YQ128, against other key alternatives. This document synthesizes available experimental data to provide a clear comparison of performance across various cellular models, details the experimental protocols for key assays, and visualizes the underlying biological pathways and workflows.
This compound has emerged as a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, a critical component of the innate immune system implicated in a wide range of inflammatory diseases.[1] Understanding its performance relative to other inhibitors is crucial for its potential therapeutic application.
Quantitative Performance Comparison of NLRP3 Inhibitors
The inhibitory potency of this compound and other NLRP3 inflammasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the release of the pro-inflammatory cytokine IL-1β by 50%. The following tables summarize the available IC50 values for this compound and the well-characterized inhibitor MCC950 in different cell lines. It is important to note that direct head-to-head comparative studies of this compound against a broad panel of inhibitors across multiple human cell lines are not yet publicly available. The data presented here is compiled from different studies and experimental conditions may vary.
Table 1: this compound Performance Data
| Cell Line | IC50 (µM) | Source |
| J774A.1 (murine macrophages) | 0.30 ± 0.01 | [1][2] |
| Primary Mouse Peritoneal Macrophages | 1.59 ± 0.60 | [2][3] |
Table 2: MCC950 Performance Data (for comparison)
| Cell Line | IC50 (µM) | Source |
| THP-1 (human monocytic cells) | 0.0143 - 0.2 | [4][5][6] |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | 0.0081 | |
| Bone Marrow-Derived Macrophages (BMDMs) (murine) | 0.0075 | |
| Primary Mouse Peritoneal Macrophages | 0.04 ± 0.0008 | [3] |
| J774A.1 (murine macrophages) | > 6 | [5][6] |
Table 3: Performance Data of Other NLRP3 Inflammasome Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Source |
| CY-09 | THP-1 (human monocytic cells) | Effective, but specific IC50 not stated | [7] |
| Oridonin | Not specified | 0.75 | [8] |
| Isoliquiritigenin (ILG) | Not specified | 10.1 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the efficacy of NLRP3 inflammasome inhibitors.
Protocol 1: IL-1β Release Assay in Macrophages (J774A.1 or Primary Macrophages)
This protocol outlines the induction of NLRP3 inflammasome activation and the subsequent measurement of IL-1β release to determine the potency of inhibitors like this compound.
1. Cell Culture and Priming:
-
Culture J774A.1 murine macrophages or primary murine peritoneal macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Following priming, treat the cells with varying concentrations of this compound or other NLRP3 inhibitors for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.
3. Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by adding a second stimulus, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
4. Measurement of IL-1β Release:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: NLRP3 Inflammasome Inhibition Assay in THP-1 Monocytes
This protocol is adapted for the human monocytic cell line THP-1, which requires differentiation into a macrophage-like phenotype.
1. Cell Differentiation and Priming:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours.
2. Inhibitor Treatment and Inflammasome Activation:
-
Follow steps 2 and 3 from Protocol 1.
3. Measurement of IL-1β Release and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A typical workflow for evaluating the performance of NLRP3 inhibitors.
References
- 1. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
YQ128: A Head-to-Head Comparison with First-Generation NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of small molecule inhibitors targeting this pathway. This guide provides a head-to-head comparison of YQ128, a second-generation NLRP3 inflammasome inhibitor, with first-generation inhibitors MCC950 and Glyburide. The comparison is based on available experimental data to highlight differences in potency, selectivity, and mechanism of action.
Introduction to this compound
This compound is a potent and selective second-generation inhibitor of the NLRP3 inflammasome.[1][2] It has demonstrated significant anti-inflammatory activity and the ability to cross the blood-brain barrier, suggesting its potential for treating neuroinflammatory conditions.[1][2]
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound compared to the first-generation inhibitors MCC950 and Glyburide. It is important to note that these values are derived from different studies and direct head-to-head comparative data under identical experimental conditions is not currently available.
| Inhibitor | Generation | Target | Assay System | Potency (IC50) | Reference |
| This compound | Second | NLRP3 Inflammasome | IL-1β release in bone marrow-derived macrophages (BMDMs) | 0.30 µM | [2] |
| MCC950 | First | NLRP3 Inflammasome | IL-1β release in bone marrow-derived macrophages (BMDMs) | ~7.5 - 8.1 nM | [3][4] |
| Glyburide | First | NLRP3 Inflammasome (indirect) | IL-1β release in bone marrow-derived macrophages (BMDMs) | Inhibition demonstrated, but direct IC50 on NLRP3 is not consistently reported. Acts upstream by inhibiting ATP-sensitive potassium channels. | [5][6] |
Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1. This, in turn, processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.
Caption: Canonical NLRP3 Inflammasome Activation Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison.
In Vitro NLRP3 Inflammasome Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory potency of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Bone marrow cells were isolated from the femurs and tibias of C57BL/6 mice and differentiated into macrophages (BMDMs) by culturing in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Cell Plating: Differentiated BMDMs were seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Priming: Cells were primed with 500 ng/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells were incubated for 30 minutes.
-
NLRP3 Activation: NLRP3 inflammasome was activated by adding 5 mM ATP for 45 minutes.
-
Cytokine Measurement: The cell culture supernatants were collected, and the concentration of secreted IL-1β was quantified using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay.
Conclusion
This compound emerges as a potent second-generation NLRP3 inflammasome inhibitor. While direct comparative studies are lacking, the available data suggests that MCC950 is a more potent inhibitor in vitro. However, this compound's ability to penetrate the central nervous system presents a significant advantage for the potential treatment of neuroinflammatory disorders. Glyburide, while demonstrating NLRP3 inhibitory effects, acts through an indirect, upstream mechanism and its use is primarily for type 2 diabetes. The selection of an appropriate inhibitor will depend on the specific research or therapeutic context, considering factors such as desired potency, selectivity, and pharmacokinetic properties. Further head-to-head studies are warranted to provide a more definitive comparison of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of YQ128: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of YQ128, a selective second-generation NLRP3 inflammasome inhibitor, and outlines the critical role of knockout models in validating its mechanism of action. The data and protocols presented herein are synthesized from published studies on this compound and other well-characterized NLRP3 inhibitors, offering a framework for rigorous preclinical evaluation.
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory and neurodegenerative diseases.[1][2] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system disorders.[1][2] Objective validation of its on-target effects in vivo is paramount for its clinical development. This guide details the experimental approach for such validation using NLRP3 knockout mouse models.
Comparative Efficacy of NLRP3 Inhibition in Wild-Type vs. Knockout Models
To definitively demonstrate that the anti-inflammatory effects of this compound are mediated through the inhibition of the NLRP3 inflammasome, its efficacy is compared between wild-type (WT) animals and those in which the Nlrp3 gene has been genetically deleted (NLRP3 knockout, or KO). In the presence of an inflammatory stimulus, a potent and selective NLRP3 inhibitor like this compound is expected to reduce the inflammatory response in WT animals to a level comparable to that observed in untreated NLRP3 KO animals. Furthermore, the inhibitor should have no significant additional effect in NLRP3 KO animals, as its target is absent.
The following table summarizes representative quantitative data from studies validating NLRP3 inhibitors using this methodology. The data illustrates the expected outcomes of a well-designed in vivo validation study.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | NLRP3 Knockout (KO) + Vehicle | NLRP3 Knockout (KO) + this compound |
| IL-1β Levels (pg/mL) in Peritoneal Lavage Fluid | 550 ± 45 | 150 ± 20 | 130 ± 15 | 125 ± 18 |
| Neutrophil Infiltration (cells x 10^5/mL) in Peritoneal Lavage Fluid | 12.5 ± 1.8 | 4.2 ± 0.6 | 3.8 ± 0.5 | 3.5 ± 0.4 |
| Caspase-1 Activity (fold change) | 8.2 ± 1.1 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| Histological Inflammation Score (arbitrary units) | 3.5 ± 0.4 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical results from NLRP3 inhibitor validation studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the key experimental protocols for validating the effects of this compound using an NLRP3 knockout model.
Animal Models and Housing
-
Animals: Male and female C57BL/6J wild-type mice and NLRP3 knockout mice (B6.129S6-Nlrp3tm1Bhk/J or similar) aged 8-12 weeks will be used. Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: All knockout animals must be genotyped to confirm the absence of the Nlrp3 gene.
In Vivo Model of Peritonitis
A common model to study NLRP3 inflammasome activation is lipopolysaccharide (LPS)-induced peritonitis.
-
Priming: Mice are first primed with an intraperitoneal (i.p.) injection of LPS (e.g., 20 mg/kg) to upregulate the expression of pro-IL-1β and NLRP3.
-
Treatment: One hour before the NLRP3 agonist challenge, this compound (e.g., 20 mg/kg) or vehicle (e.g., PBS with 5% DMSO and 10% Tween 80) is administered via oral gavage or i.p. injection.
-
Challenge: Four hours after LPS priming, mice are challenged with an i.p. injection of an NLRP3 agonist, such as ATP (e.g., 5 mM) or monosodium urate (MSU) crystals (e.g., 1 mg).
-
Sample Collection: One hour after the agonist challenge, mice are euthanized, and peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile PBS. Blood samples can also be collected via cardiac puncture.
Measurement of Inflammatory Markers
-
Cytokine Analysis: IL-1β levels in the peritoneal lavage fluid and serum are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Infiltration: The number of neutrophils and other immune cells in the peritoneal lavage fluid is determined by flow cytometry or by manual cell counting after cytospin and staining with a differential stain (e.g., Wright-Giemsa).
-
Caspase-1 Activity: Caspase-1 activity in peritoneal cells can be measured using a commercially available fluorometric assay kit.
Histological Analysis
For tissue-specific inflammation models, tissues of interest (e.g., liver, brain) are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are then stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage. A blinded pathologist should score the histological sections.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
YQ128: Assessing Therapeutic Potential Against Existing Neuroinflammatory and Neurodegenerative Disease Treatments
A comparative analysis of the novel NLRP3 inflammasome inhibitor YQ128 against current standard-of-care therapies for Alzheimer's Disease, Multiple Sclerosis, and Traumatic Brain Injury.
For dissemination to researchers, scientists, and drug development professionals.
Abstract
This compound, a potent and selective second-generation inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases. By targeting the NLRP3 inflammasome, this compound directly modulates the production of pro-inflammatory cytokines IL-1β and IL-18, key drivers of neuroinflammation implicated in the pathogenesis of Alzheimer's disease (AD), multiple sclerosis (MS), and traumatic brain injury (TBI). This guide provides a comprehensive assessment of the therapeutic potential of this compound by juxtaposing its preclinical profile with existing standard-of-care treatments for these conditions. While direct comparative clinical data is not yet available, this analysis of its mechanism of action and preclinical data offers a foundational perspective for the research community.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is a central pathological feature in numerous inflammatory disorders. In the context of neurological diseases, aberrant NLRP3 activation in microglia and other CNS cells contributes to a chronic neuroinflammatory state, leading to neuronal damage and cognitive decline.
This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome in preclinical studies. It effectively suppresses the release of IL-1β, a critical inflammatory cytokine, from macrophages.[1] Notably, this compound has been shown to cross the blood-brain barrier, a critical attribute for any centrally-acting therapeutic.[1][2]
Current Treatment Landscape
A thorough understanding of the therapeutic potential of this compound necessitates a review of the current standard-of-care treatments for its primary target indications.
Alzheimer's Disease
Current therapeutic strategies for Alzheimer's disease primarily focus on symptomatic relief and, more recently, on targeting the underlying amyloid pathology.
-
Cholinesterase Inhibitors: (e.g., Donepezil, Rivastigmine, Galantamine) These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.[3][4]
-
NMDA Receptor Antagonists: (e.g., Memantine) This drug regulates glutamate, another neurotransmitter, which can be neurotoxic at high levels.[3][4]
-
Anti-Amyloid Monoclonal Antibodies: (e.g., Lecanemab, Donanemab) These newer therapies are designed to remove amyloid-beta plaques from the brain, a hallmark of Alzheimer's disease.[5]
Multiple Sclerosis
The treatment of multiple sclerosis revolves around disease-modifying therapies (DMTs) aimed at reducing the frequency and severity of relapses and slowing disease progression.
-
Injectable DMTs: (e.g., Interferon-beta, Glatiramer Acetate) These were among the first approved DMTs and work by modulating the immune system.
-
Oral DMTs: (e.g., Dimethyl Fumarate, Fingolimod, Teriflunomide) These offer greater convenience and have varying mechanisms of action, including modulating immune cell trafficking and reducing inflammation.
-
Infusion DMTs: (e.g., Ocrelizumab, Natalizumab, Alemtuzumab) These are often more high-efficacy treatments that target specific immune cells or pathways.
Traumatic Brain Injury
The management of TBI is multifaceted and primarily supportive, with no specific FDA-approved drugs to treat the underlying pathology. Treatment focuses on:
-
Immediate Medical Care: Stabilizing the patient, controlling intracranial pressure, and ensuring adequate blood flow to the brain.
-
Symptomatic Treatment: Medications may be used to manage symptoms such as seizures (anticonvulsants), anxiety, and agitation.
-
Rehabilitation: Physical, occupational, and speech therapy are crucial for recovery.
Comparative Analysis of this compound and Existing Treatments
Direct head-to-head clinical trials comparing this compound with the aforementioned treatments are not yet available. However, a comparison based on the mechanism of action and preclinical data can provide valuable insights into its potential therapeutic positioning.
Mechanism of Action
The primary distinction of this compound lies in its targeted inhibition of the NLRP3 inflammasome. This upstream mechanism differs significantly from most existing therapies for AD, MS, and TBI.
-
vs. Alzheimer's Disease Treatments: While anti-amyloid therapies target a key pathological hallmark, inflammation is also a critical component of AD pathogenesis. This compound's anti-inflammatory action could be complementary to amyloid-targeting drugs or offer an alternative therapeutic strategy, particularly for patients where neuroinflammation is a dominant driver of disease progression. Unlike cholinesterase inhibitors and NMDA receptor antagonists which provide symptomatic relief, this compound targets a fundamental disease process.
-
vs. Multiple Sclerosis Treatments: Many DMTs for MS have broad immunomodulatory effects. This compound offers a more targeted approach by specifically inhibiting the NLRP3 inflammasome, which is implicated in the pro-inflammatory cascade in MS. This specificity could potentially lead to a better safety profile compared to more broadly immunosuppressive agents.
-
vs. Traumatic Brain Injury Treatments: The acute inflammatory response following a TBI is a major contributor to secondary brain injury. By inhibiting the NLRP3 inflammasome, this compound could potentially mitigate this secondary damage, a therapeutic avenue not directly addressed by current supportive care measures.
Preclinical Data Summary
The following table summarizes the key preclinical findings for this compound.
| Parameter | Finding | Species/Model | Reference |
| NLRP3 Inhibition (IC50) | 0.30 µM | In vitro | [2] |
| IL-1β Release Suppression (IC50) | 1.59 µM | Primary mouse peritoneal macrophages | [1][2] |
| Selectivity | No interference with NLRC4 or AIM2 inflammasomes | J774A.1 cells | [1] |
| CNS Penetration | Yes | C57BL/6 mice | [1] |
| Oral Bioavailability | ~10% | Rat | [1][2] |
Note: This table will be expanded as more preclinical and clinical data for this compound becomes available. Currently, there is no publicly available data from direct comparative preclinical or clinical studies of this compound versus existing treatments.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive protocols for the proprietary development of this compound are not publicly available, the following sections outline the general methodologies for key experiments cited.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activity.
General Protocol:
-
Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or a similar macrophage cell line are cultured to confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 200,000 cells per well.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a stimulus such as ATP or nigericin.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the IL-1β concentration against the this compound concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Studies
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
General Protocol:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Drug Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%), are calculated using appropriate software.
-
CNS Penetration (Optional): At specific time points, brain tissue is collected, and the concentration of this compound is measured to determine the brain-to-plasma ratio.
Visualizations
Signaling Pathway Diagram
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 2. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIA-Funded Active Alzheimer’s and Related Dementias Clinical Trials and Studies | National Institute on Aging [nia.nih.gov]
- 4. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YQ128: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of YQ128, an experimental NLRP3 inflammasome inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination. This guide is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid direct contact with eyes and skin. Do not eat, drink, or smoke in areas where this compound is handled.[1]
This compound Disposal Protocol
The following step-by-step protocol must be followed for the safe disposal of this compound and its containers.
1. Waste Collection and Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, or as directed by your EHS office.
2. Environmental Precautions:
-
Prevent Environmental Release: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] Take measures to prevent its release into the environment.[1]
-
Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1]
3. Final Disposal:
-
Approved Waste Disposal Facility: All this compound waste, both solid and liquid, must be disposed of through an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
Experimental Protocols
While specific experimental protocols for disposal are not detailed in the available safety data, the following general procedure for decontamination of surfaces and equipment is recommended:
Surface and Equipment Decontamination Protocol:
-
Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution (e.g., 70% ethanol) and appropriate cleaning materials (e.g., absorbent pads, paper towels).
-
Initial Cleaning: For visible contamination, carefully wipe the area with an absorbent pad to remove the bulk of the material. Dispose of the pad as solid hazardous waste.
-
Decontamination: Liberally apply the decontamination solution to the surface or equipment. Allow for a sufficient contact time (e.g., 5-10 minutes).
-
Final Wipe: Thoroughly wipe the area with clean paper towels.
-
Waste Disposal: Dispose of all cleaning materials as solid hazardous waste in the designated container.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling YQ128
Essential Safety and Handling Guide for YQ128
Disclaimer: The substance "this compound" is understood to be a hypothetical designation for the purposes of this guide. The following information is based on established safety protocols for handling potent, cytotoxic small molecule powders commonly encountered in drug development research. Researchers and scientists must consult the specific Safety Data Sheet (SDS) for any compound they handle and perform a formal risk assessment to establish laboratory-specific procedures.
This guide provides essential, immediate safety and logistical information for handling the hypothetical cytotoxic agent this compound, including operational and disposal plans.
Hypothetical Hazard Profile: this compound
For the purpose of this guide, this compound is assumed to be a potent, powdered cytotoxic compound. Such substances are known to be potentially carcinogenic, mutagenic, and/or teratogenic.[1][2] Occupational exposure can occur through skin contact, inhalation of particles, or accidental ingestion.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure when handling hazardous substances and must be worn as prescribed by your institution's policies.[3] The following table summarizes the recommended PPE for handling this compound based on the task.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Single pair of chemotherapy-tested nitrile gloves.[1][4] | Standard lab coat. | Safety glasses. | Not typically required. |
| Weighing & Aliquoting (Powder) | Double pair of chemotherapy-tested nitrile gloves.[4][5] | Disposable, solid-front, back-closure gown.[4] | Chemical splash goggles and face shield.[4][6] | NIOSH-approved N95 or higher respirator.[2][4] |
| Solution Preparation & Handling | Double pair of chemotherapy-tested nitrile gloves.[4] | Disposable, solid-front, back-closure gown.[4] | Chemical splash goggles.[6] | Required if there is a risk of aerosolization.[4] |
| Waste Disposal | Double pair of chemotherapy-tested nitrile gloves.[4] | Disposable, solid-front, back-closure gown.[4] | Chemical splash goggles.[6] | Not typically required if waste is sealed. |
| Spill Cleanup | Two pairs of industrial thickness (>0.45mm) nitrile gloves.[1][2] | Impervious disposable gown.[4][5] | Chemical splash goggles and face shield.[5][6] | NIOSH-approved respirator (e.g., N95 or half-face elastomeric).[6] |
Operational Plans: Experimental Protocols
All handling of powdered this compound and initial solution preparation must be performed within a designated containment device to minimize exposure risk.
Engineering Controls
-
Primary Containment: Use a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) for all manipulations of powdered this compound. For weighing operations, a ventilated balance enclosure or a downflow booth is recommended to minimize dust clouds.[7]
-
Secondary Containment: Operations should be conducted in a restricted-access area, clearly marked with hazard signs.[5]
Protocol 1: Weighing this compound Powder
-
Preparation: Don all required PPE for handling powder as specified in the table above.
-
Work Surface: Place a plastic-backed absorbent pad on the work surface of the ventilated enclosure to contain any minor spills.[8]
-
Weighing: Use dedicated spatulas and weigh paper. Tare the balance with the weigh paper. Carefully transfer the desired amount of this compound powder. Avoid creating dust clouds by moving slowly and deliberately.[5][7]
-
Containment: Immediately place the weighed powder into a sealable container (e.g., a conical tube).
-
Cleanup: Using a wet paper towel, gently wipe the spatula, weigh paper, and any surfaces that may have come into contact with the powder.[5] Dispose of all wipes and disposable materials as cytotoxic waste.[5]
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. The outer pair of gloves should be removed first.[8] Wash hands thoroughly with soap and water.[1]
Protocol 2: Preparing a Stock Solution
-
Preparation: This procedure must be performed in a certified BSC or CACI. Don all required PPE for solution preparation.
-
Solvent Addition: Uncap the container with the pre-weighed this compound powder. Slowly add the desired solvent using a pipette, directing the stream down the inside wall of the container to avoid splashing.
-
Dissolution: Securely cap the container. Mix by gentle inversion or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date, and appropriate hazard symbols.
-
Cleanup: Dispose of all contaminated disposable materials (e.g., pipette tips) in a designated cytotoxic sharps or solid waste container.[9]
-
Doffing PPE: Remove PPE as described in the previous protocol and wash hands.
Emergency and Disposal Plans
Spill Management
Immediate and effective management of a spill is critical to minimize contamination and health risks.[9][10] Clearly labeled cytotoxic spill kits must be available in all areas where this compound is handled and stored.[5]
| Spill Classification | Definition | Response Protocol |
| Small Spill | < 5 mL of liquid or < 5 g of powder.[9][10] | 1. Alert personnel and restrict access to the area.[5] 2. Don full spill cleanup PPE.[5] 3. For powder: Gently cover with a damp absorbent pad to avoid aerosolization.[5] 4. For liquid: Cover with an absorbent pad.[5] 5. Clean the area from the outside in with a detergent solution, followed by water.[5][10] 6. Place all contaminated materials in a cytotoxic waste bag.[5] |
| Large Spill | > 5 mL of liquid or > 5 g of powder.[9][10] | 1. Evacuate the immediate area.[8] 2. Alert supervisor and EH&S department. 3. Restrict access and post warning signs.[5] 4. Only trained personnel with appropriate respiratory protection should perform the cleanup. 5. Follow the small spill cleanup procedure, using more absorbent material as needed. 6. Report the incident according to institutional policy.[10] |
Personnel Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and copious amounts of water for at least 15 minutes.[8][10]
-
Eye Contact: Immediately flush the eye(s) with water or an isotonic eyewash solution for at least 15 minutes, holding the eyelid open.[8][10][11]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [8]
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.[12][13]
-
Sharps: Needles, syringes, and glass vials must be placed in a rigid, puncture-resistant sharps container with a purple lid.[12][14]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposable labware must be placed in designated, leak-proof cytotoxic waste containers or bags, typically purple or marked with a cytotoxic symbol.[9][12][14]
-
Liquid Waste: Unused stock solutions should be disposed of as hazardous chemical waste.[15] Do not pour cytotoxic waste down the drain unless it has been chemically inactivated according to an approved protocol.[15]
-
Final Disposal: All cytotoxic waste is typically disposed of via high-temperature incineration by a licensed waste management contractor.[13][14]
Visualized Workflows
Caption: Standard workflow for handling powdered this compound.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. dvm360.com [dvm360.com]
- 6. ipservices.care [ipservices.care]
- 7. occupli.com [occupli.com]
- 8. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. england.nhs.uk [england.nhs.uk]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. sharpsmart.co.uk [sharpsmart.co.uk]
- 15. weizmann.ac.il [weizmann.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
